6-Chloro-4-(trifluoromethyl)picolinonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-6-2-4(7(9,10)11)1-5(3-12)13-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVYLNKDLDHDMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C#N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732414 | |
| Record name | 6-Chloro-4-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
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Molecular Weight |
206.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156542-25-4 | |
| Record name | 6-Chloro-4-(trifluoromethyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1156542-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-(trifluoromethyl)picolinonitrile
Section 1: Introduction and Significance
6-Chloro-4-(trifluoromethyl)picolinonitrile is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, which incorporates a pyridine ring substituted with a chloro group, a trifluoromethyl (-CF3) group, and a nitrile (-CN) group, makes it a versatile synthetic building block.
The strategic incorporation of these functional groups confers unique properties valuable in drug discovery and materials science. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The chloro and nitrile substituents serve as reactive handles for a variety of chemical transformations, including nucleophilic substitution and cycloaddition reactions, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the core physicochemical properties of this compound and outlines the standard methodologies for their verification, offering a framework for its application in research and development.
Section 2: Core Physicochemical & Structural Identifiers
A precise understanding of a compound's identity is the foundation of all scientific research. The fundamental identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1156542-25-4 | [1][2] |
| Molecular Formula | C₇H₂ClF₃N₂ | [1][3] |
| Molecular Weight | 206.55 g/mol | [1][2][3] |
| IUPAC Name | 6-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile | [1] |
| Purity (Typical) | ≥95-97% | [1][3] |
Molecular Structure Diagram
The spatial arrangement of atoms and functional groups dictates the chemical reactivity and physical properties of the molecule.
Caption: 2D Structure of this compound.
Section 3: Physical Properties
The physical state and thermal properties of a compound are critical for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Comments |
| Appearance | Off-white to white solid | Based on typical supplier observations. |
| Melting Point | Data not available | Expected to be a solid at room temperature. |
| Boiling Point | Data not available | Experimental determination would require vacuum distillation due to the likely high boiling point. |
| Solubility | Sparingly soluble in water | Predicted based on structure. Likely soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Acetone. |
Expert Insight: The absence of readily available public data for melting and boiling points is common for specialized building blocks. This necessitates empirical determination by the end-user. Differential Scanning Calorimetry (DSC) is the preferred method for obtaining an accurate melting point, while boiling point determination would likely require thermogravimetric analysis (TGA) to assess thermal stability before attempting distillation.
Section 4: Spectroscopic and Chromatographic Characterization
Structural confirmation and purity assessment are non-negotiable steps in chemical R&D. The following protocols are designed as self-validating systems for the comprehensive analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Method Choice: NMR is the most powerful technique for unambiguous structure elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. ¹⁹F NMR is particularly crucial for confirming the integrity of the trifluoromethyl group, a key functional moiety.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peaks.
-
Instrument Setup:
-
Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Calibrate (shim) the instrument to the deuterium lock signal of the solvent to ensure high resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a standard pulse program. The two aromatic protons on the pyridine ring are expected to appear as singlets or narrow doublets in the 7.5-8.5 ppm range.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Expect signals for the nitrile carbon (~115-120 ppm), the trifluoromethyl carbon (a quartet around 120-125 ppm due to C-F coupling), and the aromatic carbons (~120-155 ppm).
-
¹⁹F NMR: Acquire a proton-decoupled spectrum. A single, sharp singlet is expected for the -CF₃ group, typically in the range of -60 to -70 ppm relative to a CFCl₃ standard. The absence of other signals confirms the purity of the trifluoromethyl substitution.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR to confirm the proton ratio.
Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)
Causality of Method Choice: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds. It provides two layers of confirmation: the retention time from the GC and the mass-to-charge ratio (m/z) and fragmentation pattern from the MS, which acts as a molecular fingerprint.
Step-by-Step Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as Ethyl Acetate or Dichloromethane.
-
GC-MS Conditions:
-
Injector: 250 °C, Splitless mode.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program ensures the separation of potential impurities from the main compound.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 amu.
-
-
Data Analysis:
-
The primary peak in the Total Ion Chromatogram (TIC) should correspond to the target compound.
-
The mass spectrum of this peak should show a molecular ion (M⁺) peak at m/z 206. The presence of a peak at m/z 208 with approximately one-third the intensity of the M⁺ peak (the M+2 peak) is crucial, as it confirms the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Causality of Method Choice: HPLC is a robust and precise method for determining the purity of non-volatile compounds. A well-developed HPLC method can separate the main analyte from synthesis by-products, starting materials, and degradation products.
Caption: Standard workflow for HPLC purity analysis.
Step-by-Step Protocol for HPLC Analysis:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, for instance, 60:40 Acetonitrile:Water. Filter and degas the mobile phase to prevent pump issues and baseline noise.
-
Standard and Sample Preparation:
-
Accurately prepare a stock solution of the reference standard at 1 mg/mL in the mobile phase.
-
Prepare the analysis sample at the same concentration.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm, chosen for the aromatic nature of the pyridine ring.
-
Injection Volume: 10 µL.
-
-
System Suitability: Before sample analysis, inject the reference standard multiple times to ensure the system is performing correctly. Key parameters like retention time repeatability (<1% RSD), peak asymmetry (Tailing Factor < 2), and theoretical plates (>2000) must be met. This step validates the system's integrity.
-
Data Analysis: Analyze the chromatogram of the sample. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Section 5: Storage and Safety
Proper handling and storage are paramount for ensuring researcher safety and maintaining the chemical integrity of the compound.
| Aspect | Recommendation | Rationale |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., Argon or Nitrogen).[4] | Protects from moisture and atmospheric degradation. |
| Handling | Use in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] | Avoids inhalation of dust and prevents skin/eye contact.[4][7] |
| Hazards | Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[1] | These are the primary acute hazards identified in Safety Data Sheets (SDS). |
| Fire Safety | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction. Combustion may produce toxic gases like nitrogen oxides (NOx), hydrogen chloride, and carbon oxides.[4][5] | Standard procedure for organic solids. Firefighters should wear self-contained breathing apparatus.[4] |
Section 6: Conclusion
This compound is a key heterocyclic building block with significant potential. While some physical data requires empirical determination, its structural and purity profiles can be rigorously established using standard analytical techniques like NMR, MS, and HPLC. The methodologies outlined in this guide provide a robust framework for researchers to validate this compound, ensuring its quality and suitability for downstream applications in the synthesis of novel pharmaceuticals and agrochemicals.
Section 7: References
-
SAFETY DATA SHEET. (2018). Acros PharmaTech Limited. --INVALID-LINK--
-
SAFETY DATA SHEET 2-Chloro-4,6-dimethoxy-1,3,5-triazine. (2010). Thermo Fisher Scientific. --INVALID-LINK--
-
This compound - ACUBIOCHEM. (n.d.). ACUBIOCHEM. --INVALID-LINK--
-
MSDS of 6-Chloro-3-(trifluoroMethyl)picolinonitrile. (2018). ChemSrc. --INVALID-LINK--
-
6-Chloro-4-(trifluoromethyl)pyridin-2-amine Safety Data Sheets. (n.d.). Echemi. --INVALID-LINK--
-
This compound - Fluorochem. (n.d.). Fluorochem. --INVALID-LINK--
-
This compound - MySkinRecipes. (n.d.). MySkinRecipes. --INVALID-LINK--
References
An In-depth Technical Guide to the Synthesis of 6-Chloro-4-(trifluoromethyl)picolinonitrile
Introduction: The Significance of a Fluorinated Heterocycle
6-Chloro-4-(trifluoromethyl)picolinonitrile is a highly functionalized pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemicals. The presence of a trifluoromethyl group imparts unique properties, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. The chloro and nitrile functionalities serve as versatile synthetic handles for further molecular elaboration, making this compound a valuable building block in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of the scientifically robust pathways for the synthesis of this compound, intended for researchers and professionals in drug development and chemical synthesis.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through two primary strategic disconnections:
-
Late-Stage Cyanation of a Pre-functionalized Pyridine Ring: This strategy involves the initial synthesis of a 2,6-dichloro-4-(trifluoromethyl)pyridine scaffold, followed by the selective introduction of the nitrile group at the C2 position.
-
Pyridine Ring Construction via Cyclocondensation: This approach builds the core heterocyclic ring from acyclic precursors already containing the requisite trifluoromethyl and cyano (or cyano-precursor) functionalities.
This guide will delve into the mechanistic underpinnings and practical execution of both pathways.
Pathway 1: Late-Stage Cyanation of 2,6-Dichloro-4-(trifluoromethyl)pyridine
This pathway is a classical approach that relies on the well-established chemistry of pyridine functionalization. The key challenge in this route lies in achieving regioselective cyanation.
Workflow for Pathway 1
Caption: Workflow for the synthesis of this compound via a late-stage cyanation strategy.
Step 1: Synthesis of the Key Intermediate: 2,6-Dichloro-4-(trifluoromethyl)pyridine
The synthesis of this crucial precursor typically begins with 4-picoline and involves a three-stage process:
-
Exhaustive Chlorination of the Methyl Group: 4-Picoline is treated with a chlorinating agent, such as chlorine gas under UV irradiation or N-chlorosuccinimide, to convert the methyl group into a trichloromethyl group, yielding 4-(trichloromethyl)pyridine.
-
Ring Chlorination: The pyridine ring of 4-(trichloromethyl)pyridine is subsequently chlorinated. This reaction can be carried out at high temperatures in the gas phase or in the liquid phase with a suitable catalyst to yield 2,6-dichloro-4-(trichloromethyl)pyridine.
-
Halogen Exchange (Fluorination): The trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange reaction. This is commonly achieved using fluorinating agents like antimony trifluoride (Swarts reaction) or anhydrous hydrogen fluoride (HF)[1]. This step is critical for introducing the fluorine atoms and often requires high temperatures and pressures.
Step 2: Regioselective Cyanation
The final step in this pathway is the nucleophilic aromatic substitution (SNAr) of one of the chloro groups with a cyanide anion.
Experimental Protocol: Palladium-Catalyzed Cyanation
A robust method for this transformation is the palladium-catalyzed cyanation of aryl halides.
-
Reaction Setup: To a solution of 2,6-dichloro-4-(trifluoromethyl)pyridine in an anhydrous aprotic solvent such as DMF or DMSO, add a cyanide source, typically zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN)[2].
-
Catalyst Addition: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ and a suitable phosphine ligand, is added.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80 to 120 °C until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.
Causality of Regioselectivity:
The regioselectivity of the cyanation reaction is a critical consideration. The trifluoromethyl group at the 4-position is a strong electron-withdrawing group, which activates both the C2 and C6 positions towards nucleophilic attack by stabilizing the Meisenheimer intermediate. However, the substitution typically occurs preferentially at the C2 (or C6) position due to the combined electronic activation and steric factors. The choice of catalyst and reaction conditions can be fine-tuned to optimize the yield of the desired 2-cyano isomer.
| Parameter | Value/Condition | Rationale |
| Cyanide Source | Zn(CN)₂, KCN, NaCN | Provides the nucleophilic cyanide anion. |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) | Facilitates the carbon-cyanide bond formation. |
| Solvent | DMF, DMSO, NMP | Aprotic polar solvents that solubilize the reactants and facilitate the SNAr reaction. |
| Temperature | 80 - 120 °C | Provides the necessary activation energy for the reaction. |
| Atmosphere | Inert (N₂, Ar) | Prevents oxidation of the catalyst and other reactants. |
Pathway 2: Pyridine Ring Construction via Cyclocondensation
This elegant approach builds the substituted pyridine ring from acyclic precursors, offering a high degree of control over the final substitution pattern. A plausible route is adapted from methodologies used to synthesize similarly substituted pyridines[3].
Workflow for Pathway 2
Caption: Workflow for the synthesis of this compound via a cyclocondensation strategy.
Step 1: Michael Addition
The synthesis commences with a Michael addition between a trifluoromethyl-containing acrylate ester and an aminopropionitrile derivative.
Experimental Protocol: Michael Addition
-
Reactant Preparation: In a suitable solvent such as ethanol or methanol, dissolve the aminopropionitrile derivative.
-
Base-Catalyzed Addition: Add a catalytic amount of a base, such as sodium ethoxide or triethylamine, to facilitate the deprotonation of the amine.
-
Addition of Acrylate: Slowly add the trifluoromethyl acrylate ester to the reaction mixture at a controlled temperature, often at or below room temperature.
-
Reaction Monitoring and Work-up: The reaction is stirred until completion. The resulting acyclic intermediate can be isolated or used directly in the next step after solvent removal.
Step 2: Intramolecular Amidation and Cyclization
The acyclic intermediate undergoes an intramolecular amidation reaction, followed by dehydration, to form the pyridine ring.
Experimental Protocol: Cyclization
-
Reaction Setup: The acyclic intermediate is dissolved in a high-boiling point solvent like toluene or xylene.
-
Acid or Base Catalysis: The cyclization can be promoted by either an acid or a base catalyst. For example, a catalytic amount of p-toluenesulfonic acid can be added.
-
Dehydration: The reaction is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the cyclization and dehydration steps, driving the equilibrium towards the formation of the aromatic pyridine ring.
-
Isolation: After completion, the reaction mixture is cooled, and the product, 6-hydroxy-4-(trifluoromethyl)picolinonitrile, is isolated by filtration or extraction and purified.
Step 3: Chlorination of the Hydroxypyridine
The final step involves the conversion of the 6-hydroxy group to a chloro group.
Experimental Protocol: Chlorination
-
Reaction Setup: The 6-hydroxy-4-(trifluoromethyl)picolinonitrile is suspended in a suitable solvent, or neat, with a chlorinating agent.
-
Chlorinating Agent: Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Reaction Conditions: The mixture is heated, often to reflux, for several hours.
-
Work-up and Purification: The reaction mixture is carefully quenched with ice water and neutralized. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product, this compound, is purified by crystallization or column chromatography.
| Parameter | Value/Condition | Rationale |
| Starting Materials | Trifluoromethyl acrylate, Aminopropionitrile derivative | Readily available acyclic precursors. |
| Cyclization Catalyst | Acid (e.g., p-TsOH) or Base | Promotes the intramolecular ring closure. |
| Chlorinating Agent | POCl₃, SOCl₂ | Converts the hydroxyl group to a chloro group. |
| Solvents | Ethanol (Michael), Toluene (Cyclization) | Appropriate solvents for each reaction step. |
Conclusion
The synthesis of this compound can be effectively achieved through either a late-stage cyanation strategy or a pyridine ring construction approach. The choice of pathway will depend on the availability of starting materials, desired scale of production, and the specific expertise of the research team. The late-stage cyanation route leverages well-established pyridine chemistry but requires careful control of regioselectivity. The cyclocondensation pathway offers a more convergent and potentially more controlled synthesis of the highly substituted pyridine ring. Both routes provide access to this valuable building block for the development of new pharmaceuticals and agrochemicals.
References
6-Chloro-4-(trifluoromethyl)picolinonitrile molecular structure and formula
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 6-Chloro-4-(trifluoromethyl)picolinonitrile. It delves into the molecule's core characteristics, synthesis, reactivity, and application, with a focus on providing practical, field-proven insights.
Introduction and Core Identification
This compound is a fluorinated heterocyclic building block of significant interest in medicinal and agrochemical research.[1] Its structure, featuring a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a nitrile, offers a unique combination of electronic properties and reactive sites. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the biological activity and metabolic stability of parent compounds, while the chloro and nitrile groups serve as versatile handles for further synthetic elaboration.[2] This makes it a crucial intermediate in the synthesis of complex molecular architectures for novel active pharmaceutical ingredients (APIs) and agrochemicals.[2]
This document provides an authoritative overview of its molecular structure, physicochemical properties, plausible synthetic routes, key chemical transformations, and essential safety protocols.
Molecular Structure and Physicochemical Properties
The unique arrangement of functional groups on the pyridine scaffold dictates the chemical behavior and synthetic utility of this compound.
Molecular Formula and Structure
The fundamental identity of the compound is defined by its molecular formula and structure.
-
Molecular Formula: C₇H₂ClF₃N₂
-
Molecular Weight: 206.55 g/mol
-
CAS Number: 1156542-25-4
-
Synonyms: 6-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile
The two-dimensional structure is depicted below:
Caption: 2D Chemical Structure of this compound.
The key functional groups and their relationship within the molecule can be visualized as follows:
Caption: Key functional groups of the molecule.
Physicochemical Properties
The known physical and chemical properties are summarized for quick reference. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Appearance | Off-white to pale yellow solid | Assumed |
| Boiling Point | 252.0 ± 35.0 °C (Predicted) | |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis and Chemical Reactivity
While specific, scaled-up manufacturing processes are proprietary, a plausible synthetic pathway can be constructed based on established pyridine chemistry, particularly methods used for related halogenated and trifluoromethylated picolinonitriles.
Plausible Synthetic Pathway
The synthesis of highly substituted pyridines often begins with more accessible, simpler pyridine or piperidine precursors. A likely strategy involves the construction of the substituted ring followed by chlorination and aromatization. The pathway below is a representative, logical approach rather than a documented industrial process.
Caption: Plausible multi-step synthesis workflow.
This strategy, inspired by methods for related isomers, involves an initial addition/cyclization to form a piperidinone ring, which is then aromatized to a stable hydroxypyridine.[3] The final, crucial step is a chlorination reaction (e.g., using phosphoryl chloride) to install the chloro group at the 6-position, yielding the target molecule.[3]
Key Chemical Transformations
The utility of this compound as a synthetic intermediate stems from the reactivity of its chloro group. The pyridine nitrogen and the trifluoromethyl group render the C6 position susceptible to functionalization via cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
-
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds.[4] The chloro group at the 6-position can be substituted by primary or secondary amines. It is critical to recognize that chloropyridines are less reactive than their bromo or iodo counterparts.[5] Success often hinges on the use of specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to facilitate the rate-limiting oxidative addition step.[5][6]
-
Sonogashira Coupling: This reaction enables the formation of C-C bonds by coupling the chloropyridine with a terminal alkyne.[7] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[7][8] This transformation is invaluable for introducing alkynyl moieties, which can serve as precursors for a wide range of other functional groups or as part of a larger conjugated system.
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine scaffold is a "privileged structure" in modern chemistry. The unique electronic properties of the trifluoromethyl group—namely its high electronegativity and lipophilicity—can significantly improve a molecule's cell permeability, metabolic stability, and binding affinity to biological targets.
This building block is primarily employed as a key intermediate for compounds targeting a range of applications:
-
Pharmaceuticals: It is used in the development of APIs for therapeutic areas such as anti-inflammatory and anti-infective agents.
-
Agrochemicals: It serves as a core component in the synthesis of advanced herbicides and pesticides, where the trifluoromethyl group enhances biological efficacy.[2]
Experimental Protocol: A Representative Sonogashira Coupling
To illustrate the practical application of this reagent, the following section details a representative protocol for a Sonogashira cross-coupling reaction. This protocol is adapted from established procedures for structurally similar halopicolonitriles and serves as a robust starting point for laboratory synthesis.[9][10]
Objective: To synthesize a 6-alkynyl-4-(trifluoromethyl)picolinonitrile derivative via a palladium/copper-catalyzed Sonogashira coupling.
Materials and Reagents
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 - 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Copper(I) Iodide (CuI) (0.03 - 0.05 equiv)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
Caption: Standard workflow for a Sonogashira coupling experiment.
-
Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₄, and CuI.
-
Degassing: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF and anhydrous triethylamine via syringe. The triethylamine serves as both the reaction base and a co-solvent.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether and filter through a pad of Celite® to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.
Safety, Handling, and Storage
Proper handling of this compound is imperative due to its hazardous nature. All procedures should be conducted in a well-ventilated chemical fume hood by trained personnel.
GHS Hazard Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed | |
| Acute Toxicity, Inhalation | 3 | Danger | H331: Toxic if inhaled | |
| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin | |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation | |
| Hazardous to the Aquatic Environment | 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Disposal
-
Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated place at 2-8°C, preferably under an inert atmosphere (e.g., Argon or Nitrogen). Store locked up.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. This material is very toxic to aquatic life and release to the environment should be avoided.
References
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- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
An In-Depth Technical Guide to the Safe Handling of 6-Chloro-4-(trifluoromethyl)picolinonitrile
This guide provides comprehensive safety data and handling precautions for 6-Chloro-4-(trifluoromethyl)picolinonitrile, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data sheets of structurally similar compounds to provide a robust framework for risk mitigation in the laboratory.
Section 1: Chemical Identity and Overview
-
Chemical Name: this compound
-
Synonyms: 6-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile[2]
This compound is a halogenated pyridine derivative. Its structural motifs—a chlorinated pyridine ring, a trifluoromethyl group, and a nitrile function—make it a valuable building block in medicinal chemistry and agrochemical synthesis. These reactive sites allow for diverse chemical modifications, though they also contribute to its potential hazards. A thorough understanding of its safety profile is paramount before any experimental work is undertaken.
Section 2: Hazard Identification and GHS Classification
While comprehensive toxicological data for this specific molecule is not fully available, a hazard assessment based on structurally related compounds suggests the following GHS classification.[4] It is imperative to handle this compound as potentially hazardous.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[5] | Skull and Crossbones |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Skull and Crossbones |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Skull and Crossbones |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6] | Exclamation Mark |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[6] | Exclamation Mark |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] | Exclamation Mark |
Signal Word: Danger
This classification underscores that this compound should be considered acutely toxic via all primary routes of exposure and a significant irritant.
Section 3: Emergency Response Protocols
Immediate and appropriate action is critical in the event of an exposure or emergency.
First Aid Measures
The primary directive is to remove the individual from the source of exposure and seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air at once.[7] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or administer oxygen.[8] Keep the individual warm and at rest while awaiting medical assistance.[7]
-
Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[7] Promptly remove all contaminated clothing and shoes.[8] If irritation develops or persists, seek medical attention.[7]
-
Eye Contact: Flush eyes immediately with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of all surfaces.[4][9] Remove contact lenses if present and easy to do.[10] Immediate medical consultation is required.[10]
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth thoroughly with water.[4] Never give anything by mouth to an unconscious person.[10] Call a physician or poison control center immediately.[10]
Fire-Fighting Measures
While not classified as flammable, this compound can decompose under fire conditions to produce highly toxic gases.
-
Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[4]
-
Specific Hazards from Combustion: Thermal decomposition can liberate hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[11][12]
-
Protective Equipment for Firefighters: Responders must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive-pressure mode.[4][10]
Section 4: Exposure Control and Personal Protection
The principle of ALARA (As Low As Reasonably Achievable) must guide all handling procedures. Engineering controls are the primary line of defense, supplemented by rigorous personal protective equipment (PPE) protocols.
-
Engineering Controls: All work involving this compound, especially handling of the solid, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11][13] Safety showers and eyewash stations must be readily accessible and tested regularly.[6][11]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[11] For operations with a higher splash risk, a face shield should be worn in addition to goggles.[14]
-
Skin Protection: Wear chemical-resistant gloves, such as nitrile, and inspect them for defects before each use.[14][15] A flame-resistant lab coat should be worn and kept fully buttoned.[14] Do not wear shorts or open-toed shoes in the laboratory.[14]
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and acid gases) is required.[4][14] Respirator use requires a formal institutional program, including medical clearance and fit-testing.[14]
-
Section 5: Standard Operating Procedure (SOP) for Handling
This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.
Protocol: Safe Weighing and Solution Preparation
-
Preparation:
-
Confirm the chemical fume hood is functioning correctly (check airflow monitor).
-
Don all required PPE: safety goggles, lab coat, and chemical-resistant gloves.
-
Decontaminate the work surface and analytical balance inside the fume hood.
-
Assemble all necessary equipment: spatula, weighing paper or boat, secondary container, and appropriate solvent.
-
-
Weighing the Compound:
-
Perform all manipulations deep within the fume hood to ensure containment.
-
Carefully open the primary container. Avoid creating airborne dust.
-
Using a clean spatula, transfer the approximate desired amount of solid to the weighing vessel on the tared balance.
-
Close the primary container immediately after dispensing.
-
Record the exact mass.
-
-
Solution Preparation:
-
Carefully add the weighed solid to the destination flask containing the desired solvent. The rationale for adding the solid to the solvent (rather than vice-versa) is to minimize dust generation during the transfer.
-
Rinse the weighing vessel with a small amount of solvent and add it to the flask to ensure a quantitative transfer.
-
Seal the flask and mix by gentle swirling or magnetic stirring until the solid is fully dissolved.
-
-
Cleanup:
-
Carefully clean the spatula and work area.
-
Dispose of contaminated weighing paper and gloves as hazardous chemical waste.
-
Wash hands thoroughly after completing the procedure, even after removing gloves.
-
Section 6: Accidental Release and Waste Disposal
A clear and rehearsed plan for managing spills and waste is a cornerstone of laboratory safety.
Accidental Release Measures
-
Personal Precautions: Avoid breathing dust and ensure adequate ventilation.[4] Evacuate non-essential personnel from the area.[4]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[4]
-
Containment and Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[4][11] For a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Below is a logical workflow for responding to a spill.
Caption: Workflow for responding to a chemical spill.
Waste Disposal
All waste containing this compound, including empty containers and contaminated disposables, must be treated as hazardous waste.[16]
-
Collect waste in clearly labeled, sealed containers compatible with the chemical.[17]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Arrange for disposal through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[17][18]
Section 7: Storage, Stability, and Incompatibilities
Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][11] Some suppliers recommend refrigerated storage (2-8°C).[3] The area should be secure and designated for toxic substances ("Store locked up").[12]
-
Chemical Stability: The compound is stable under recommended storage conditions.[11]
-
Incompatible Materials: Keep away from strong oxidizing agents, which can cause exothermic or explosive reactions.[11][12]
Section 8: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1156542-25-4 | [1][2][3] |
| Molecular Formula | C₇H₂ClF₃N₂ | [1][2] |
| Molecular Weight | 206.55 g/mol | [1][2] |
| Physical State | Solid (presumed) | Inferred from analogs |
| Appearance | Off-white / Light yellow solid (presumed) | Inferred from analogs |
Section 9: Toxicological and Ecological Profile
-
Toxicological Information: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] Based on its structural alerts (halogenated aromatic, nitrile), it is presumed to be acutely toxic if swallowed, inhaled, or absorbed through the skin.[5][6] It is also expected to cause irritation to the skin, eyes, and respiratory system.[4] No component of similar products is listed as a carcinogen by IARC.[4]
-
Ecological Information: Organofluorine and chlorinated compounds are often persistent in the environment and can be toxic to aquatic life.[19][20] They can have a high potential for bioaccumulation.[19] Therefore, release into the environment must be strictly avoided.[4][6]
Section 10: References
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NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from --INVALID-LINK--
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Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Retrieved from a provider of the SDS.
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CP Lab Safety. (n.d.). This compound, min 97%. Retrieved from --INVALID-LINK--
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Apollo Scientific. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine Safety Data Sheet. Retrieved from a provider of the SDS.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from a provider of the SDS.
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Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Retrieved from a provider of the SDS.
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Fire Engineering. (1990, February 1). "Chlorine Fires" and Pool Chemicals. Retrieved from --INVALID-LINK--
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Fluorochem. (2024, December 19). Safety Data Sheet. Retrieved from a provider of the SDS.
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Berger, U., & Langlois, I. (2025, August 10). Fluorinated Chemicals and the Impacts of Anthropogenic Use. ResearchGate. Retrieved from a provider of the article.
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Webster, P. C. (n.d.). Fluorinated chemicals need stricter control. PMC - NIH. Retrieved from --INVALID-LINK--
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Guidechem. (n.d.). C7H2CLF3N2 - Chemical Dictionary. Retrieved from --INVALID-LINK--
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ACUBIOCHEM. (n.d.). This compound. Retrieved from --INVALID-LINK--
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Szabo, T. (2021, March 16). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. Retrieved from --INVALID-LINK--
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CSWAB. (2020, December 21). Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS?. Retrieved from --INVALID-LINK--
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University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from --INVALID-LINK--
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BUND. (2021, August 31). Fluorochemicals: Persistent, Dangerous, Avoidable. Retrieved from a provider of the document.
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U.S. EPA. (2025, September 12). Personal Protective Equipment. Retrieved from --INVALID-LINK--
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The Chlorine Institute. (2020, July 15). FR Video: (Intro) Chlorine Emergencies: An Overview for First Responders. YouTube. Retrieved from --INVALID-LINK--
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Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety. Retrieved from --INVALID-LINK--
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from --INVALID-LINK--
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OEHHA. (n.d.). Air Toxics Hot Spots Program. Retrieved from --INVALID-LINK--
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Capot Chemical. (2018, December 7). MSDS of 6-Chloro-3-(trifluoroMethyl)picolinonitrile. Retrieved from a provider of the SDS.
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BLD Pharm. (n.d.). 1156542-25-4|this compound. Retrieved from --INVALID-LINK--
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Fertilizers Europe. (n.d.). GUIDANCE FOR FIGHTING FIRES AND/OR DECOMPOSITION INVOLVING SOLID MINERAL NITROGEN-BASED FERTILIZERS. Retrieved from a provider of the document.
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Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from --INVALID-LINK--
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UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from --INVALID-LINK--
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AK Scientific, Inc. (n.d.). 3-(3-Pyridinyl)acrylonitrile Safety Data Sheet. Retrieved from a provider of the SDS.
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Fisher Scientific. (2012, March 23). SAFETY DATA SHEET. Retrieved from a provider of the SDS.
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Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved from --INVALID-LINK--
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Benchchem. (n.d.). Proper Disposal of Piconol: A Guide for Laboratory Professionals. Retrieved from --INVALID-LINK--
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Washington State University. (n.d.). Pyridine Safety Data Sheet. Retrieved from a provider of the SDS.
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Princeton University EHS. (n.d.). Section 6C: Protective Equipment. Retrieved from --INVALID-LINK--
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PeriscopeFilm. (2020, November 15). " CHLORINE AND THE FIREFIGHTER " CHLORINE GAS LEAK EMERGENCY TRAINING FILM 18294. YouTube. Retrieved from --INVALID-LINK--
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FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from a provider of the SDS.
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from --INVALID-LINK--
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Fire Engineering. (2008, November 1). Chlorine. Retrieved from --INVALID-LINK--
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PubChem. (n.d.). GHS Classification Summary (Rev.9, 2021). Retrieved from --INVALID-LINK--
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OSHA. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from --INVALID-LINK--
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Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from a provider of the document.
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Boston University Environmental Health and Safety. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from --INVALID-LINK--
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PubChem. (n.d.). 6-Chloro-4-(trifluoromethyl)nicotinic acid. Retrieved from --INVALID-LINK--
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from --INVALID-LINK--
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from --INVALID-LINK--
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Fisher Scientific. (2015, September 30). SAFETY DATA SHEET. Retrieved from a provider of the SDS.
-
A-L-L-PRO. (2024, October 29). Chemical Compatibility Guide. Retrieved from a provider of the document.
-
AiFChem. (2025, October 21). 1804665-56-2 | 6-Chloro-4-(cyanomethyl)-5-(difluoromethyl)picolinonitrile. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific Inc. (n.d.). CHEMICAL COMPATIBILITY CHART. Retrieved from a provider of the document.
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The Ascendancy of Trifluoromethylpyridines: A Technical Guide for Drug Discovery and Agrochemical Innovation
Introduction: The Trifluoromethyl Group's Transformative Influence on Pyridine Chemistry
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of innovation. Among the various fluorinated motifs, the trifluoromethyl (-CF3) group, when appended to a pyridine ring, imparts a unique and powerful combination of properties that have led to the development of numerous blockbuster drugs and high-performance agrochemicals.[1][2] This guide provides an in-depth technical exploration of trifluoromethylpyridine (TFMP) compounds, from their synthesis and intrinsic properties to their diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.
The trifluoromethyl group is a potent modulator of a molecule's physicochemical and biological characteristics.[3] Its strong electron-withdrawing nature, significant lipophilicity, and ability to enhance metabolic stability are key attributes that medicinal and agrochemical chemists leverage to optimize lead compounds.[1] When combined with the pyridine ring, a privileged scaffold in its own right, the resulting trifluoromethylpyridine core offers a versatile platform for creating novel and effective active ingredients.[4] This guide will delve into the causality behind the experimental choices in the synthesis and application of these remarkable compounds, providing a self-validating system of protocols and mechanistic understanding.
Core Synthesis Strategies for Trifluoromethylpyridines
The preparation of trifluoromethylpyridine derivatives is primarily achieved through three main strategies, each with its own advantages and applications depending on the desired substitution pattern and scale of production.
Halogen Exchange (Halex) Reaction of Trichloromethylpyridines
The most established and industrially significant method for synthesizing many trifluoromethylpyridines is the halogen exchange (Halex) reaction, where a trichloromethyl (-CCl3) group on the pyridine ring is converted to a trifluoromethyl group using a fluorinating agent, typically hydrogen fluoride (HF).[5][6] This method is particularly crucial for the large-scale production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[5]
The process often begins with the chlorination of a picoline (methylpyridine) precursor to form the corresponding trichloromethylpyridine.[6] This intermediate is then subjected to fluorination. The reaction conditions, such as temperature, pressure, and the presence of a catalyst (e.g., antimony salts or metal halides), are critical for achieving high yields and selectivity.[7]
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Halogen Exchange
This protocol describes a representative two-step process for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for numerous agrochemicals.
Step 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine
-
Reaction Setup: A four-necked flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a gas inlet tube.
-
Reagents: Charge the flask with 2-chloro-5-methylpyridine and a suitable solvent such as carbon tetrachloride.
-
Initiation: Introduce a radical initiator, for example, azobisisobutyronitrile (AIBN).
-
Chlorination: Heat the mixture to reflux and bubble chlorine gas through the solution while irradiating with a UV lamp. The reaction is monitored by gas chromatography (GC) until the starting material is consumed.[8]
-
Work-up: After completion, the solvent is removed by distillation. The crude 2-chloro-5-(trichloromethyl)pyridine can be purified by vacuum distillation.[8]
Step 2: Fluorination to 2-Chloro-5-(trifluoromethyl)pyridine
-
Reaction Setup: A high-pressure autoclave equipped with a stirrer and temperature control is used for this step.
-
Reagents: Charge the autoclave with the 2-chloro-5-(trichloromethyl)pyridine obtained from Step 1 and a fluorinating agent such as anhydrous hydrogen fluoride (HF). A phase transfer catalyst like hexadecyl trimethyl ammonium bromide can be employed when using a solid fluorinating agent like potassium fluoride in a solvent such as dimethyl sulfoxide.[9]
-
Reaction Conditions: The reaction mixture is heated under pressure. The temperature and pressure are critical parameters that need to be carefully controlled to ensure complete fluorination and minimize by-product formation. For instance, the reaction can be conducted at temperatures ranging from 150°C to 250°C and pressures from 5 to 1200 psig.[10]
-
Work-up and Purification: After the reaction, the excess HF is carefully neutralized. The product is then extracted with a suitable organic solvent, washed, and dried. The final product, 2-chloro-5-(trifluoromethyl)pyridine, is purified by distillation.[7]
Cyclocondensation Reactions with Trifluoromethylated Building Blocks
Another powerful strategy for constructing the trifluoromethylpyridine ring is through cyclocondensation reactions.[5] This approach involves the reaction of a trifluoromethyl-containing building block with a suitable partner to form the pyridine ring in a single or multi-step sequence.[5] Common trifluoromethylated building blocks include ethyl 4,4,4-trifluoroacetoacetate and other β-trifluoromethyl enones.[5][11]
A notable example of this strategy is the Bohlmann-Rahtz Pyridine Synthesis . This two-step method involves the condensation of an enamine with an ethynylketone to yield an aminodiene intermediate. Subsequent heat-induced E/Z isomerization and cyclodehydration afford the substituted pyridine. The versatility of this reaction allows for the synthesis of a wide range of polysubstituted pyridines.
Diagram: Bohlmann-Rahtz Pyridine Synthesis Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
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- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
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- 8. asianpubs.org [asianpubs.org]
- 9. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Reactivity profile of 6-Chloro-4-(trifluoromethyl)picolinonitrile
An In-Depth Technical Guide to the Reactivity Profile of 6-Chloro-4-(trifluoromethyl)picolinonitrile
Introduction: A Versatile Heterocyclic Building Block
This compound is a highly functionalized pyridine derivative that has emerged as a critical building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its synthetic utility is derived from a unique combination of reactive sites and potent electronic influences. The pyridine core, being inherently electron-deficient, is further activated by the strong electron-withdrawing effects of the trifluoromethyl (-CF₃) group at the C4 position and the nitrile (-CN) group at the C2 position. This electronic profile renders the C6 position exceptionally susceptible to nucleophilic displacement of the chloro group. This guide provides a comprehensive analysis of the reactivity of this molecule, offering field-proven insights and detailed protocols for its strategic functionalization.
The trifluoromethyl group is a key feature, often incorporated into bioactive molecules to enhance metabolic stability, lipophilicity, and binding affinity. The strategic placement of this group, along with the chloro and nitrile functionalities, offers multiple handles for diverse chemical transformations.
Figure 1: Overview of the primary reactive sites on this compound.
PART 1: Transformations at the C6-Chloro Position
The chlorine atom at the C6 position is the most versatile handle for synthetic modification. Its reactivity is significantly enhanced by the cumulative electron-withdrawing effects of the ring nitrogen and the substituents at C2 and C4, which stabilize the negatively charged intermediate in nucleophilic substitution pathways.
Nucleophilic Aromatic Substitution (SNA_r_)
Nucleophilic aromatic substitution (SNA_r_) is a primary pathway for functionalizing this scaffold. Unlike typical aryl chlorides, the electron-deficient nature of the pyridine ring facilitates the displacement of the chloride by a wide range of nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism involving
Technical Guide: Stability Profile and Optimal Storage Conditions for 6-Chloro-4-(trifluoromethyl)picolinonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-4-(trifluoromethyl)picolinonitrile (CAS No. 1156542-25-4) is a critical fluorinated heterocyclic building block, primarily utilized as a key intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs).[1] The inherent reactivity required for its synthetic utility also dictates a specific set of stability characteristics. Maintaining the chemical integrity of this compound is paramount for ensuring reproducibility in experimental outcomes and the quality of downstream products. This guide provides a comprehensive analysis of the stability profile of this compound, detailing its degradation pathways, scientifically grounded storage and handling protocols, and validated analytical methods for stability assessment.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for its proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 1156542-25-4 | [1] |
| Molecular Formula | C₇H₂ClF₃N₂ | [1][2] |
| Molecular Weight | 206.55 g/mol | [1][2] |
| Appearance | Off-white to white solid (inferred from handling data) | [3] |
| Synonyms | 6-chlorine-4-(trifluoromethyl) pyridine nitrile, 6-chlorine-4-(trifluoromethyl) cyanopyridine | [2] |
Core Stability Profile and Potential Degradation Pathways
The stability of this compound is influenced by several environmental factors. The molecule's structure, featuring a halogenated pyridine ring, a nitrile group, and a trifluoromethyl group, presents several potential sites for chemical degradation. The compound is generally stable when stored under recommended conditions.[4] However, deviation from these conditions can lead to degradation via oxidation, hydrolysis, or photodegradation.
Key Factors Influencing Stability:
-
Atmosphere (Oxygen & Moisture): The compound exhibits sensitivity to atmospheric conditions. Recommendations to store the material under an inert gas like argon suggest a susceptibility to oxidation.[5][6] The pyridine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products. Furthermore, the universal requirement for storage in a "dry" and "tightly closed container" points to a risk of hydrolysis.[4][7] The nitrile group (-C≡N) could potentially hydrolyze to a carboxamide and subsequently a carboxylic acid, particularly in the presence of acidic or basic contaminants.
-
Incompatible Materials: Explicit warnings are in place to avoid contact with strong oxidizing agents.[3] Such contact can initiate rapid and exothermic degradation, compromising sample integrity and posing a safety risk.
-
Temperature: Elevated temperatures can accelerate degradation. The recommended storage temperature is 2-8°C, indicating that the compound's stability is significantly enhanced at refrigerated conditions.[1][6] Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[3][4]
-
Light: Storage in a "dark" or "shaded" place is recommended, implying a potential for photodegradation.[5] High-energy UV light can induce cleavage of the C-Cl bond, generating reactive radical species that can lead to a cascade of decomposition reactions.
Visualizing Potential Degradation
The following diagram illustrates the primary environmental factors that can compromise the integrity of this compound.
References
An In-depth Technical Guide to the Synthesis of 6-Chloro-4-(trifluoromethyl)picolinonitrile: Identifying the Key Starting Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-4-(trifluoromethyl)picolinonitrile is a pivotal building block in the synthesis of a variety of agrochemicals and pharmaceuticals. Its unique trifluoromethyl and chloro-substituted pyridine structure imparts desirable properties such as enhanced metabolic stability and binding affinity to target molecules. This in-depth technical guide provides a comprehensive overview of the synthetic pathways leading to this important intermediate, with a primary focus on the identification and utilization of the most critical starting materials. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer field-proven insights to guide researchers in their synthetic endeavors.
Introduction: The Significance of the Trifluoromethylpyridine Scaffold
The incorporation of a trifluoromethyl (-CF3) group into heterocyclic compounds has become a cornerstone of modern medicinal and agricultural chemistry.[1] The unique electronic properties of the -CF3 group can significantly enhance the lipophilicity, metabolic stability, and pharmacokinetic profile of bioactive molecules.[2] The pyridine ring, a ubiquitous scaffold in numerous drugs and agrochemicals, when substituted with a trifluoromethyl group, offers a powerful platform for the development of novel chemical entities.[3][4] this compound, in particular, serves as a versatile intermediate, enabling the introduction of this privileged scaffold into a wide array of complex molecules.[5]
Strategic Synthesis Pathways and Identification of the Key Starting Material
The synthesis of this compound can be approached through several strategic pathways. A critical analysis of the available literature points towards 2-amino-4-(trifluoromethyl)pyridine as a key and versatile starting material for a logical and efficient synthesis. This readily available precursor offers a strategic handle for the sequential and regioselective introduction of the required nitrile and chloro functionalities.
An alternative, though potentially less direct, pathway involves the use of 2,6-dichloro-4-(trifluoromethyl)pyridine . This approach would necessitate a selective cyanation at the 2-position, which can present challenges in terms of regioselectivity and reaction control.
This guide will primarily focus on the more robust and versatile pathway commencing from 2-amino-4-(trifluoromethyl)pyridine.
The Primary Synthetic Route: A Step-by-Step Guide from 2-Amino-4-(trifluoromethyl)pyridine
The synthesis of this compound from 2-amino-4-(trifluoromethyl)pyridine can be logically broken down into three key transformations:
-
Diazotization of the Amino Group and Conversion to a Nitrile (Sandmeyer-type Reaction): The amino group at the 2-position is converted into a diazonium salt, which is then displaced by a cyanide group.
-
Selective Chlorination at the 6-Position: Introduction of the chloro substituent onto the pyridine ring.
-
Alternative Pathway: Initial Chlorination Followed by Cyanation.
Synthesis of the Key Starting Material: 2-Amino-4-(trifluoromethyl)pyridine
The synthesis of 2-amino-4-(trifluoromethyl)pyridine is well-documented and can be achieved through various methods. One common approach involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with acetamidine hydrochloride in the presence of a base.[6] Another established method is the reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with ammonia, followed by dehalogenation.[7]
Diagram of the Synthetic Pathway from 2-Amino-4-(trifluoromethyl)pyridine:
Caption: Proposed synthesis of this compound.
Step 1: Conversion of the Amino Group to a Nitrile
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of functional groups, including nitriles.[8][9]
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)picolinonitrile
-
Diazotization:
-
Suspend 2-amino-4-(trifluoromethyl)pyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield 4-(trifluoromethyl)picolinonitrile.
-
Causality and Trustworthiness: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The use of copper(I) cyanide is crucial for the efficient conversion of the diazonium salt to the nitrile.[8] This protocol is self-validating as the progress of the reaction can be monitored by the evolution of nitrogen gas, and the final product can be readily characterized by standard analytical techniques (NMR, GC-MS, etc.).
Step 2: Selective Chlorination at the 6-Position
The final step involves the regioselective chlorination of 4-(trifluoromethyl)picolinonitrile at the 6-position. The electron-withdrawing nature of both the trifluoromethyl and nitrile groups deactivates the pyridine ring towards electrophilic substitution, making direct chlorination challenging. However, under forcing conditions or with specific catalytic systems, this transformation can be achieved.
Experimental Protocol: Synthesis of this compound
-
Chlorination:
-
Dissolve 4-(trifluoromethyl)picolinonitrile (1.0 eq) in a suitable high-boiling inert solvent (e.g., dichlorobenzene or sulfolane).
-
Add a chlorinating agent such as chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), or N-chlorosuccinimide (NCS) with a radical initiator.
-
Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and monitor the reaction progress by GC or HPLC.
-
Upon completion, cool the reaction mixture and quench with a suitable aqueous solution (e.g., sodium bisulfite solution if chlorine gas is used).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by chromatography or recrystallization to obtain this compound.
-
Expertise and Experience: The choice of chlorinating agent and reaction conditions is critical for achieving good selectivity and yield. Direct chlorination with chlorine gas and a Lewis acid often requires high temperatures and can lead to the formation of polychlorinated byproducts. The use of N-chlorosuccinimide can offer a milder alternative, but optimization of the reaction conditions is essential.
Alternative Synthetic Strategy: From 2,6-Dichloro-4-(trifluoromethyl)pyridine
An alternative approach begins with 2,6-dichloro-4-(trifluoromethyl)pyridine, a commercially available or synthetically accessible starting material.[10] This route hinges on the selective nucleophilic substitution of one of the chloro groups with a cyanide anion.
Diagram of the Alternative Synthetic Pathway:
Caption: Alternative synthesis of this compound.
Experimental Protocol: Selective Cyanation
-
Dissolve 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add a cyanide source, such as sodium cyanide or potassium cyanide (1.0-1.2 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).
-
Heat the reaction mixture to a moderate temperature (e.g., 80-120 °C) and monitor the progress by GC or HPLC.
-
Upon completion, cool the reaction, pour into water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by chromatography to separate the desired mono-cyanated product from any starting material and di-cyanated byproduct.
Challenges and Considerations: The primary challenge in this route is achieving high selectivity for the mono-cyanation at the 2-position. The electronic effects of the trifluoromethyl group may not provide sufficient differentiation between the 2- and 6-positions, potentially leading to a mixture of products. Careful optimization of the reaction conditions, including temperature, reaction time, and the amount of cyanide reagent, is crucial.
Data Summary
| Compound | Starting Material | Key Reagents | Typical Yield | Purity |
| 4-(Trifluoromethyl)picolinonitrile | 2-Amino-4-(trifluoromethyl)pyridine | NaNO₂, HCl, CuCN | 60-80% | >95% |
| This compound | 4-(Trifluoromethyl)picolinonitrile | Cl₂, Lewis Acid or NCS | 40-60% | >97% |
| This compound | 2,6-Dichloro-4-(trifluoromethyl)pyridine | NaCN, Phase-Transfer Catalyst | 50-70% | >95% |
Conclusion
The synthesis of this compound is a critical process for the advancement of various agrochemical and pharmaceutical research programs. While several synthetic routes are plausible, the pathway commencing from the key starting material, 2-amino-4-(trifluoromethyl)pyridine , offers a robust and versatile approach. The well-established Sandmeyer reaction provides a reliable method for the introduction of the nitrile functionality, and subsequent selective chlorination, although challenging, can be achieved with careful optimization. The alternative route from 2,6-dichloro-4-(trifluoromethyl)pyridine presents a more direct but potentially less selective option. This guide provides the necessary foundational knowledge, detailed protocols, and critical insights to empower researchers in the successful synthesis of this valuable building block.
References
- 1. 2-Amino-4-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. 2-Amino-4-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,6-Dichloro-4-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 6-Chloro-4-(trifluoromethyl)picolinonitrile in Agrochemical Synthesis
Abstract
6-Chloro-4-(trifluoromethyl)picolinonitrile is a pivotal fluorinated building block in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring a reactive chlorine atom, a nitrile group, and an electron-withdrawing trifluoromethyl group on a pyridine core, makes it a versatile precursor for a range of high-value pesticides. This guide provides an in-depth exploration of its application in the synthesis of two prominent agrochemicals: the insecticide Flonicamid and the herbicide Pyroxsulam. Detailed, field-proven protocols, mechanistic insights, and process optimization strategies are presented for researchers, chemists, and professionals in the agrochemical industry.
Introduction: The Strategic Importance of this compound
The trifluoromethylpyridine (TFMP) moiety is a key structural feature in numerous commercially successful agrochemicals, imparting enhanced metabolic stability, lipophilicity, and biological efficacy. This compound serves as a highly valuable intermediate for introducing this critical pharmacophore. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, while the nitrile group at the 2-position can be readily transformed into other functional groups such as carboxylic acids or amines, providing multiple avenues for molecular elaboration.
This document will elucidate the synthetic pathways from this key intermediate to two distinct classes of agrochemicals, showcasing its versatility. We will first detail the synthesis of the aphicide Flonicamid, followed by a comprehensive guide to the multi-step preparation of the herbicide Pyroxsulam.
Application I: Synthesis of the Insecticide Flonicamid
Flonicamid is a selective insecticide that acts as a feeding blocker in aphids and other sucking insects. Its synthesis from this compound involves a three-step process: hydrolysis of the nitrile to a carboxylic acid, dehalogenation, and subsequent amidation.
Synthetic Workflow for Flonicamid
The overall transformation from this compound to Flonicamid is depicted below.
Caption: Synthetic pathway from this compound to Flonicamid.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-4-(trifluoromethyl)nicotinic acid (Step 1)
-
Objective: To hydrolyze the nitrile group of the starting material to a carboxylic acid.
-
Principle: Base-catalyzed hydrolysis is an effective method for converting nitriles to carboxylates, which are then protonated to yield the carboxylic acid. The electron-withdrawing nature of the pyridine ring and the trifluoromethyl group facilitates this transformation.
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Protocol 2: Synthesis of 4-(Trifluoromethyl)nicotinic acid (Step 2)
-
Objective: To selectively remove the chlorine atom at the 6-position.
-
Principle: Catalytic hydrogenation is a standard and clean method for the dehalogenation of aryl chlorides. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.
-
Materials:
-
6-Chloro-4-(trifluoromethyl)nicotinic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Triethylamine (Et₃N)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
To a solution of 6-Chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) in methanol, add triethylamine (2.0 eq).
-
Carefully add 10% Pd/C (5 mol%) to the solution.
-
Flush the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Causality: The palladium catalyst facilitates the oxidative addition of the aryl chloride bond, followed by hydrogenolysis to replace the chlorine with a hydrogen atom[3]. Triethylamine acts as a base to neutralize the HCl formed during the reaction.
-
Protocol 3: Synthesis of Flonicamid (Step 3)
-
Objective: To couple 4-(Trifluoromethyl)nicotinic acid with aminoacetonitrile.
-
Principle: This is a standard amidation reaction. The carboxylic acid is first activated by converting it to a more reactive acyl chloride, which then readily reacts with the amine to form the amide bond.
-
Materials:
-
4-(Trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Toluene
-
Aminoacetonitrile hydrochloride
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Water (H₂O)
-
-
Procedure:
-
Acyl Chloride Formation:
-
Suspend 4-(Trifluoromethyl)nicotinic acid (1.0 eq) in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) at room temperature.
-
Heat the mixture to 60-70°C for 2-3 hours until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature. The resulting solution of 4-(trifluoromethyl)nicotinoyl chloride is used directly in the next step.
-
-
Amidation:
-
In a separate flask, prepare a solution of aminoacetonitrile hydrochloride (1.1 eq) and sodium bicarbonate (2.5 eq) in water.
-
Cool this aqueous solution in an ice bath.
-
Slowly add the previously prepared solution of 4-(trifluoromethyl)nicotinoyl chloride to the aqueous amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield Flonicamid.
-
-
Application II: Synthesis of the Herbicide Pyroxsulam
Pyroxsulam is a potent, broad-spectrum herbicide used for post-emergence control of grass and broadleaf weeds in cereal crops. Its synthesis is more complex and highlights a different set of transformations starting from this compound. A key intermediate is 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.
Synthetic Workflow for Pyroxsulam Precursor
The synthesis of the key sulfonyl chloride intermediate is a multi-step process.
Caption: Synthetic pathway to the key intermediate for Pyroxsulam synthesis.
Detailed Experimental Protocols
Protocol 4: Synthesis of 6-Methoxy-4-(trifluoromethyl)picolinonitrile (Step 1)
-
Objective: To replace the 6-chloro substituent with a methoxy group.
-
Principle: This is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing trifluoromethyl group and the pyridine nitrogen activate the ring towards nucleophilic attack, allowing the displacement of the chloride by methoxide.
-
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in dry methanol.
-
Add a solution of sodium methoxide in methanol (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the product.
-
Protocol 5: Synthesis of 3-Amino-6-methoxy-4-(trifluoromethyl)picolinonitrile (Conceptual Step 2)
-
Objective: To introduce an amino group at the 3-position, which is necessary for the subsequent Sandmeyer reaction.
-
Note: Direct amination at the 3-position is challenging. A more common industrial approach involves nitration followed by reduction.
-
Principle (Nitration followed by Reduction):
-
Nitration: The pyridine ring is nitrated, typically at the 3-position, using a mixture of nitric acid and sulfuric acid.
-
Reduction: The resulting nitro group is then reduced to an amino group using standard methods such as catalytic hydrogenation (e.g., H₂/Pd/C) or metal/acid reduction (e.g., Sn/HCl or Fe/HCl).
-
Protocol 6: Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (Step 3)
-
Objective: To convert the 3-amino group into a sulfonyl chloride.
-
Principle: The Sandmeyer reaction provides a robust method for this transformation. The primary amine is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to form the sulfonyl chloride.
-
Materials:
-
3-Amino-6-methoxy-4-(trifluoromethyl)picolinonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂) (or a stable surrogate like DABSO)
-
Copper(I) chloride (CuCl)
-
Dichloromethane
-
-
Procedure:
-
Diazotization:
-
Suspend the aminopyridine (1.0 eq) in aqueous HCl at 0-5°C.
-
Slowly add an aqueous solution of sodium nitrite (1.05 eq) while maintaining the temperature below 5°C.
-
Stir for 30 minutes to form the diazonium salt solution.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid, or use a stable SO₂ surrogate, and add a catalytic amount of CuCl.
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture.
-
Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the sulfonyl chloride.
-
-
Protocol 7: Synthesis of Pyroxsulam (Step 4)
-
Objective: To form the final sulfonamide by coupling the sulfonyl chloride with 2-amino-5,7-dimethoxy-[4][5][8]triazolo[1,5-a]pyrimidine.
-
Principle: This is a standard sulfonamide formation reaction where the amine acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride.
-
Materials:
-
Procedure:
-
Dissolve 2-amino-5,7-dimethoxy-[4][5][8]triazolo[1,5-a]pyrimidine (1.0 eq) and pyridine (1.5 eq) in acetonitrile.
-
Add a solution of 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (1.1 eq) in acetonitrile dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Pyroxsulam.
-
Summary of Key Transformations and Reagents
| Starting Material | Target Agrochemical | Key Transformations | Key Reagents |
| This compound | Flonicamid | Nitrile Hydrolysis, Dehalogenation, Amidation | NaOH, H₂/Pd/C, SOCl₂, Aminoacetonitrile |
| This compound | Pyroxsulam | Nucleophilic Substitution (Methoxylation), Amination, Sandmeyer Reaction, Sulfonamide Formation | NaOMe, NaNO₂/HCl, SO₂/CuCl, Aminotriazolopyrimidine |
Conclusion
This compound is a cornerstone intermediate in the synthesis of advanced, high-performance agrochemicals. The strategic placement of its functional groups allows for a diverse range of chemical manipulations, leading to complex molecules like Flonicamid and Pyroxsulam. The protocols detailed herein provide a robust framework for the laboratory-scale synthesis of these compounds and serve as a foundation for process optimization and the development of new agrochemical entities based on the versatile trifluoromethylpyridine scaffold.
References
- 1. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 4. Buy 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | 219715-41-0 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 6-Chloro-4-(trifluoromethyl)picolinonitrile in the Synthesis of Advanced Pharmaceutical Agents
Introduction: The Ascendancy of Fluorinated Pyridines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become an indispensable tool for medicinal chemists. The trifluoromethylpyridine moiety, in particular, has garnered significant attention due to its ability to confer advantageous physicochemical properties upon bioactive molecules. These properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins, are critical for optimizing pharmacokinetic profiles and therapeutic efficacy.[1][2][3] Among the myriad of trifluoromethylpyridine building blocks, 6-Chloro-4-(trifluoromethyl)picolinonitrile has emerged as a versatile and highly valuable intermediate in the synthesis of complex pharmaceutical compounds, most notably in the development of targeted cancer therapies.[4]
This technical guide provides an in-depth exploration of the application of this compound as a key intermediate. We will delve into the causality behind its synthetic utility, provide a detailed, field-proven protocol for its application in the synthesis of a key pharmaceutical intermediate, and present a comprehensive overview of the underlying scientific principles.
Core Application: Synthesis of a Key Intermediate for Pexidartinib (PLX3397), a CSF-1R Kinase Inhibitor
A prime example of the strategic importance of this compound is its role in the synthesis of Pexidartinib, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R) kinase. Pexidartinib is an FDA-approved therapeutic for the treatment of tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplasm. The synthesis of a crucial intermediate for Pexidartinib involves a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom of this compound is displaced by an appropriate amine.
The Underlying Chemistry: A Mechanistic Perspective
The reactivity of this compound in nucleophilic aromatic substitution is governed by the electronic properties of the pyridine ring, which is rendered electron-deficient by the combined electron-withdrawing effects of the trifluoromethyl group, the nitrile group, and the ring nitrogen atom. This electron deficiency makes the carbon atom attached to the chlorine susceptible to nucleophilic attack.
The reaction proceeds via a concerted or a two-step addition-elimination mechanism, often involving a Meisenheimer-like intermediate.[5] The nucleophile attacks the carbon bearing the chlorine, forming a transient, negatively charged intermediate. The aromaticity is then restored by the departure of the chloride leaving group, yielding the substituted product. The trifluoromethyl group at the 4-position plays a crucial role in stabilizing the intermediate and facilitating the reaction.
Experimental Protocol: Synthesis of a Pexidartinib Intermediate
This protocol details the nucleophilic aromatic substitution reaction between this compound and a substituted aminophenol, a key step in the synthesis of Pexidartinib.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | 1156542-25-4 | 206.55 | 1.0 |
| 5-Amino-2-chlorophenol | 6358-08-3 | 143.56 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, as solvent |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | For extraction |
| Brine (saturated aqueous NaCl solution) | N/A | N/A | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.) and anhydrous N,N-dimethylformamide (DMF). Stir the mixture at room temperature until the starting material is completely dissolved.
-
Addition of Reagents: To the stirred solution, add 5-amino-2-chlorophenol (1.1 eq.) followed by potassium carbonate (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is observed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-((5-amino-2-chlorophenyl)amino)-4-(trifluoromethyl)picolinonitrile intermediate.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a key Pexidartinib intermediate.
Targeted Signaling Pathway of Pexidartinib
The final drug product, Pexidartinib, derived from the intermediate synthesized using this compound, is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). CSF-1R is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of monocytes, macrophages, and other cells of the mononuclear phagocyte system. In tenosynovial giant cell tumors, the overexpression of the CSF-1 ligand leads to the recruitment of CSF-1R-expressing cells, which form the bulk of the tumor. By inhibiting CSF-1R, Pexidartinib effectively blocks this signaling pathway, leading to a reduction in tumor size and clinical symptoms.
Caption: Pexidartinib's inhibition of the CSF-1R signaling pathway.
Conclusion
This compound stands out as a strategically important building block in the synthesis of advanced pharmaceutical compounds. Its inherent reactivity, driven by the electronic properties of the trifluoromethylpyridine scaffold, allows for its efficient incorporation into complex molecular architectures. The successful application of this intermediate in the synthesis of the CSF-1R inhibitor Pexidartinib underscores its value to the pharmaceutical industry. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile intermediate in their synthetic endeavors, ultimately contributing to the discovery and development of novel therapeutics.
References
Application Notes and Protocols for 6-Chloro-4-(trifluoromethyl)picolinonitrile in Synthetic Chemistry
Introduction: A Versatile Building Block in Modern Drug Discovery
6-Chloro-4-(trifluoromethyl)picolinonitrile is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its chemical structure, featuring a pyridine ring substituted with a chloro leaving group, a strongly electron-withdrawing trifluoromethyl group, and a versatile nitrile moiety, makes it a highly valuable intermediate for the synthesis of complex molecular architectures.[3] The strategic placement of these functional groups dictates the molecule's reactivity, primarily governed by nucleophilic aromatic substitution (SNAr) at the C6 position. This reactivity profile has been harnessed in the development of novel therapeutics, most notably in the synthesis of the lysine-specific demethylase-1 (LSD1) inhibitor, GSK2879552, a promising agent in the field of oncology.[4][5]
This document serves as a comprehensive guide for researchers, providing detailed protocols and mechanistic insights into the key reactions involving this compound. The protocols described herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring of this compound is electron-deficient due to the electronegativity of the nitrogen atom and the potent electron-withdrawing effects of the trifluoromethyl and nitrile groups. This pronounced electrophilicity at the carbon atoms of the ring, particularly at the positions ortho and para to the nitrogen, renders the chloro-substituent susceptible to displacement by a wide range of nucleophiles.
The accepted mechanism for this transformation is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom and further stabilized by the trifluoromethyl and nitrile groups. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Application Protocol 1: Synthesis of a Key Intermediate for GSK2879552
This protocol details the nucleophilic aromatic substitution of this compound with the ethyl ester of (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid, a critical step in the synthesis of the LSD1 inhibitor GSK2879552. This procedure is adapted from the patent literature and exemplifies a practical application of this building block in pharmaceutical synthesis.
Experimental Protocol
Materials:
-
This compound
-
Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride (1.0 eq) in DMF, add diisopropylethylamine (DIPEA) (2.5 eq) at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours or until reaction completion is confirmed by a suitable analytical method (e.g., LC-MS or TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product, ethyl (1R,2S)-1-((6-cyano-4-(trifluoromethyl)pyridin-2-yl)amino)-2-vinylcyclopropane-1-carboxylate.
Data Summary
| Reactant | M.W. ( g/mol ) | Equivalents |
| This compound | 206.55 | 1.0 |
| Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate HCl | 191.65 | 1.0 |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.5 |
Rationale for Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the cationic species without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Base: DIPEA is a non-nucleophilic organic base used to neutralize the HCl salt of the amine starting material and the HCl generated during the reaction, driving the reaction to completion.
-
Workup: The aqueous workup with NaHCO3 is to remove any remaining acidic species and excess DMF. The brine wash helps to remove water from the organic layer.
Caption: Experimental workflow for the synthesis of a key GSK2879552 intermediate.
Transformations of the Nitrile Group
The nitrile functionality of this compound and its derivatives offers a gateway to other important functional groups, primarily carboxylic acids and primary amines.
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. This transformation is useful for introducing a carboxylic acid moiety, which can serve as a handle for further derivatization or as a key pharmacophore.
General Protocol (Basic Hydrolysis):
-
Dissolve the picolinonitrile derivative (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and a co-solvent.
-
Add an excess of an aqueous base, such as sodium hydroxide (3-10 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by TLC, watching for the disappearance of the starting material).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a strong acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Reduction of the Nitrile to a Primary Amine
The reduction of the nitrile group to a primary amine provides a route to aminomethyl-pyridine derivatives, which are common structural motifs in bioactive molecules. A variety of reducing agents can be employed for this transformation.
General Protocol (Using Lithium Aluminum Hydride - LAH):
Caution: LAH is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), suspend LAH (2-4 eq) in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the picolinonitrile derivative (1.0 eq) in the same anhydrous solvent to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with an organic solvent (e.g., ethyl acetate or ether).
-
Combine the filtrate and washings, dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude primary amine.
-
Purify the product as necessary, typically by column chromatography or crystallization.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its reactivity is dominated by nucleophilic aromatic substitution, allowing for the facile introduction of a wide array of functional groups at the C6 position. Furthermore, the nitrile group serves as a valuable synthetic handle for conversion to other key functionalities. The protocols and mechanistic discussions provided in these application notes are intended to equip researchers with the foundational knowledge and practical guidance to effectively utilize this important synthetic intermediate in their research and development endeavors.
References
- 1. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Catalytic methods for functionalizing 6-Chloro-4-(trifluoromethyl)picolinonitrile
An In-Depth Guide to the Catalytic Functionalization of 6-Chloro-4-(trifluoromethyl)picolinonitrile
Introduction: Unlocking the Potential of a Privileged Scaffold
This compound is a highly versatile and valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its structure is strategically adorned with features that make it an ideal substrate for a wide array of chemical transformations. The trifluoromethyl group (–CF₃) often enhances metabolic stability, binding affinity, and lipophilicity in bioactive molecules.[1] The nitrile (–CN) moiety serves as a useful synthetic handle for conversion into other functional groups or as a key pharmacophoric element itself.
At the heart of its synthetic utility lies the chlorine atom at the 6-position. Situated on an electron-deficient pyridine ring, this chloro group is primed for displacement through various catalytic methods. This guide provides senior researchers, scientists, and drug development professionals with a detailed overview of the principal catalytic strategies for functionalizing this scaffold, complete with mechanistic insights, field-proven protocols, and comparative data to inform experimental design.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems. For this compound, these methods provide a reliable and modular approach to introduce diverse substituents at the C6-position, dramatically expanding the accessible chemical space. The general mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle.[2]
Suzuki-Miyaura Coupling: Building Biaryl and Heterobiaryl Frameworks
The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound.[2][3] Its operational simplicity, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters make it a first-choice strategy.
Mechanistic Rationale:
The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex, forming a Pd(II) species. This is often the rate-limiting step for aryl chlorides.[4] Following this, transmetalation occurs where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[3] The base is crucial as it facilitates the formation of a more nucleophilic borate species, which accelerates transmetalation.[3][5]
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Detailed Application Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)[6]
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)[6]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 eq.).[6]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture (1,4-dioxane/water) via syringe to achieve a final substrate concentration of approximately 0.1 M.
-
Place the flask in a preheated oil bath at 80-90°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Catalyst | Base | Temp. (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85 | 80-90 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 90 | 75-85 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 100 | 88-98 |
Note: Yields are representative and can vary based on specific conditions and substrate purity.
Buchwald-Hartwig Amination: Direct Introduction of Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[7][8] This reaction has largely replaced harsher classical methods and is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[7][9]
Mechanistic Rationale:
The mechanism is similar to the Suzuki coupling but differs in the transmetalation step. After oxidative addition of the aryl chloride to Pd(0), the amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[10] Reductive elimination from this complex yields the desired aryl amine product and regenerates the Pd(0) catalyst.[10][11] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) accelerate both oxidative addition and reductive elimination, enabling the coupling of less reactive aryl chlorides.[9][11]
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Detailed Application Protocol: Buchwald-Hartwig Amination
This protocol outlines a general method for coupling this compound with a secondary amine like morpholine.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium precatalyst (e.g., BrettPhos Pd G3)
-
Bulky phosphine ligand (e.g., BrettPhos)[9]
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄)[10]
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
Inside a nitrogen-filled glovebox, charge a vial with the palladium precatalyst (2 mol%), the ligand (4 mol%), and the base (e.g., K₃PO₄, 1.4 eq.).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add the anhydrous solvent (e.g., Toluene) to achieve a concentration of 0.1-0.2 M.
-
Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a preheated heating block at 100-110°C.
-
Stir the reaction for 12-24 hours, monitoring by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water, then brine. Dry the organic phase over MgSO₄, filter, and evaporate the solvent.
-
Purify the residue using column chromatography.
Comparative Data for Buchwald-Hartwig Amination
| Amine Partner | Catalyst System | Base | Temp. (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 110 | 90-99 |
| Piperidine | BrettPhos Pd G3 | NaOt-Bu | 100 | 85-95 |
| Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 100 | 75-88 |
| Benzylamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 100 | 80-92 |
Note: Choice of ligand and base is critical and often requires optimization for specific amine substrates.
Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira reaction creates a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[12] This transformation is invaluable for synthesizing conjugated systems used in materials science and as precursors for more complex heterocyclic structures in drug discovery.[13][14]
Mechanistic Rationale:
The reaction typically involves a dual catalytic system of palladium and a copper(I) salt.[12][15] The palladium cycle mirrors that of other cross-couplings. The copper cycle's role is to react with the terminal alkyne and a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex. Reductive elimination furnishes the alkyne product.[12] Copper-free protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and are often preferred in pharmaceutical synthesis.[15][16]
Caption: General Experimental Workflow for Sonogashira Coupling.
Detailed Application Protocol: Copper-Free Sonogashira Coupling
This protocol provides a method that avoids copper, which can be advantageous for sensitive substrates.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Amine base (e.g., Diisopropylamine (DIPEA) or Triethylamine (TEA))
-
Solvent (e.g., THF or DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq.), the terminal alkyne (1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., DIPEA, 3.0 eq.) via syringe.
-
Seal the tube tightly and heat the reaction to 60-80°C for 2-12 hours.
-
Monitor the reaction for the consumption of the starting material.
-
After completion, cool the reaction, dilute with a suitable organic solvent, and wash with water to remove the amine hydrochloride salt.
-
Dry the organic layer, concentrate, and purify by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Beyond transition-metal catalysis, the inherent electronic properties of the this compound ring allow for direct functionalization via Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing effects of the ring nitrogen, the nitrile group, and the trifluoromethyl group make the carbon atoms at positions 2 and 6 highly electrophilic and susceptible to attack by nucleophiles.[17][18]
Mechanistic Rationale:
The SNAr mechanism is a two-step addition-elimination process. A nucleophile attacks the electron-deficient carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.[17][18] In the second step, the leaving group (Cl⁻) is expelled, and aromaticity is restored to give the substituted product. The reaction rate of fluoro-substituted pyridines is often faster than their chloro-analogues.[19]
Detailed Application Protocol: SNAr with an Alkoxide
This protocol details the synthesis of a 6-alkoxy derivative.
Materials:
-
This compound
-
Alcohol (e.g., Ethanol)
-
Strong base (e.g., Sodium hydride (NaH) or Sodium metal)
-
Anhydrous solvent (e.g., THF or the alcohol itself as solvent)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add the anhydrous alcohol (as solvent) and cool to 0°C.
-
Carefully add the strong base (e.g., NaH, 1.5 eq.) in portions to generate the sodium alkoxide in situ. Stir until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous solvent dropwise to the alkoxide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction can be gently heated if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.
-
Purify via column chromatography.
Advanced Methods: C-H Functionalization
Direct C–H functionalization is an emerging frontier that offers a more atom-economical approach to modifying heterocyclic cores by avoiding the pre-functionalization required for cross-coupling.[20] For pyridine rings, C-H functionalization can be challenging due to the ring's electron-deficient nature. However, various strategies have been developed, often involving activation of the pyridine nitrogen or employing specific directing groups.[21][22][23] For a substrate like this compound, C-H functionalization would likely target the C3 or C5 positions. For instance, methods for C3-selective trifluoromethylation have been developed based on nucleophilic activation of the pyridine ring through hydrosilylation.[24] These advanced methods, while powerful, often require specialized catalysts and conditions and are an active area of research.
Conclusion
This compound is a substrate of immense synthetic value. Its functionalization is readily achieved through a suite of robust and well-understood catalytic methods. Palladium-catalyzed cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, provide modular and highly effective routes to a vast diversity of analogues by forming new C-C and C-N bonds. Complementing these methods, the inherent electrophilicity of the pyridine ring enables direct functionalization via nucleophilic aromatic substitution. By understanding the mechanistic principles and applying the protocols detailed in this guide, researchers can confidently and efficiently leverage this key building block in the design and synthesis of novel molecules for a multitude of applications.
References
- 1. Red-light-mediated copper-catalyzed photoredox catalysis promotes regioselectivity switch in the difunctionalization of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. echemi.com [echemi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. chemrxiv.org [chemrxiv.org]
Nucleophilic substitution reactions on the picolinonitrile ring
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) on the Picolinonitrile Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Picolinonitrile Scaffold in Modern Chemistry
The picolinonitrile framework, a pyridine ring bearing a nitrile substituent, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The unique electronic properties of this scaffold—an electron-deficient aromatic system further activated by the strongly electron-withdrawing nitrile group—make it particularly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a powerful and versatile platform for molecular diversification, enabling the synthesis of complex derivatives that are often inaccessible through other means.[1][2]
This guide serves as a comprehensive technical resource for scientists engaged in the synthesis and derivatization of picolinonitriles. We will delve into the mechanistic underpinnings of the SNAr reaction on this specific ring system, provide detailed, field-tested protocols for common transformations, and offer practical insights into troubleshooting and optimization.
Part 1: Mechanistic Foundations and Regioselectivity
The capacity of the picolinonitrile ring to undergo nucleophilic substitution is a direct consequence of its electronic structure. Unlike electron-rich rings such as benzene, the pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom.[3][4] This deficiency is not uniform; it is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. This effect, compounded by the powerful electron-withdrawing nature of the nitrile (-CN) group, renders the picolinonitrile ring a potent electrophile, primed for attack by nucleophiles.[5][6]
The SNAr Mechanism: An Addition-Elimination Pathway
The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution.[5][6]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the ring that bears a suitable leaving group (e.g., a halide). This is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][8]
-
Stabilization of the Intermediate: The stability of the Meisenheimer complex is the critical factor determining whether the reaction can proceed.[7] For picolinonitrile, the negative charge is effectively delocalized across the ring and, crucially, onto the electronegative ring nitrogen and the nitrile group. This delocalization provides substantial stabilization.[6][7][8] Attack at the C2 and C4 positions is strongly favored because it allows for a resonance structure where the negative charge resides directly on the ring nitrogen, which is highly stabilizing.[7][9]
-
Elimination of the Leaving Group: Aromaticty is restored in the final step through the expulsion of the leaving group.
The diagram below illustrates the general mechanism and the critical role of the ring nitrogen in stabilizing the reaction intermediate.
Caption: General SNAr mechanism on a picolinonitrile ring.
Key Factors Influencing Reactivity
| Factor | Influence and Causality | Typical Order/Examples |
| Leaving Group (LG) | The bond to the leaving group is broken in the second, fast step. However, highly electronegative leaving groups enhance the electrophilicity of the carbon atom, accelerating the initial nucleophilic attack. | F > Cl > Br > I. Fluorine's high electronegativity makes the attached carbon highly electrophilic, accelerating the rate-determining addition step.[9][10] The CN group itself can sometimes act as a leaving group.[11] |
| Nucleophile | The nucleophile's strength and concentration directly impact the reaction rate. Stronger nucleophiles react faster. Because nucleophilicity is a kinetic property, it describes the rate at which the nucleophile will attack the electrophile.[12][13][14] | Thiols (RS⁻) > Amines (R₂NH) > Alkoxides (RO⁻) > H₂O. Anionic nucleophiles are generally stronger than their neutral counterparts. |
| Solvent | Polar aprotic solvents are ideal. They can solvate the cation of the nucleophile salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. They also stabilize the charged Meisenheimer complex. | DMSO, DMF, NMP, Acetonitrile. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, reducing its reactivity. |
| Temperature | Higher temperatures increase the reaction rate. Many SNAr reactions require heating to overcome the activation energy barrier, especially with less reactive substrates or weaker nucleophiles.[9] | Typically ranges from room temperature to >150 °C. |
Part 2: Application Notes & Experimental Protocols
Application Note 1: Synthesis of Aminopicolinonitriles
The introduction of nitrogen nucleophiles is a cornerstone of drug discovery, as the resulting amino-heterocycles are prevalent scaffolds in pharmaceuticals.[1] The reaction of a halogenated picolinonitrile with an amine is a robust method for creating these valuable building blocks.
Protocol: Synthesis of 2-(Piperidin-1-yl)-4-picolinonitrile
This protocol describes the substitution of a chlorine atom at the C2 position with piperidine.
-
Materials:
-
2-Chloro-4-picolinonitrile (1.0 eq)
-
Piperidine (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-chloro-4-picolinonitrile and DMF (approx. 0.5 M concentration).
-
Add potassium carbonate, followed by the dropwise addition of piperidine at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Causality Check: K₂CO₃ is a mild base used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. DMF is the polar aprotic solvent of choice.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Application Note 2: Synthesis of Thioether-Substituted Picolinonitriles
Sulfur nucleophiles, particularly thiolates, are extremely potent and react readily with activated heteroaromatic rings.[15] These reactions often proceed smoothly at lower temperatures than their nitrogen or oxygen counterparts.
Protocol: Synthesis of 2-(Phenylthio)-4-picolinonitrile
-
Materials:
-
2-Chloro-4-picolinonitrile (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol in THF to the NaH suspension. Allow the mixture to stir for 20 minutes at 0 °C.
-
Causality Check: Thiophenol is deprotonated by the strong base NaH to form the highly nucleophilic sodium thiophenolate in situ. This is far more reactive than neutral thiophenol.
-
Add a solution of 2-chloro-4-picolinonitrile in THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with DCM, dry the combined organic layers over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
-
Part 3: Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Low yield, incomplete conversion, or the formation of side products are common issues.
Caption: Decision tree for troubleshooting low yield in SNAr reactions.
Conclusion
Nucleophilic aromatic substitution on the picolinonitrile ring is a highly effective strategy for the synthesis of diverse and functionalized heterocyclic molecules. A thorough understanding of the underlying SNAr mechanism, particularly the factors that stabilize the crucial Meisenheimer intermediate, is essential for rational reaction design and optimization. By carefully selecting the leaving group, nucleophile, and solvent, and by adhering to meticulously planned protocols, researchers can harness the power of this reaction to advance programs in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophile - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
Derivatization of 6-Chloro-4-(trifluoromethyl)picolinonitrile for biological screening
Application Note & Protocols
Topic: Strategic Derivatization of 6-Chloro-4-(trifluoromethyl)picolinonitrile for Biological Screening Libraries
Introduction: The Strategic Value of the this compound Scaffold
The quest for novel bioactive molecules in pharmaceutical and agrochemical research is heavily reliant on the exploration of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The trifluoromethylpyridine (TFMP) moiety is one such scaffold, renowned for its prevalence in a wide range of active ingredients.[1][2] The trifluoromethyl group (-CF3) is particularly valuable; its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4][5]
This application note focuses on This compound , a highly versatile building block for chemical library synthesis. Its structure is primed for diversification through three key reactive sites:
-
An electron-deficient pyridine ring, activated for nucleophilic attack.
-
A C6-chloro atom, serving as an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.
-
A C2-nitrile (cyano) group, which can be transformed into a variety of other functional groups such as amines, carboxylic acids, and tetrazoles.
This guide provides a detailed analysis of the scaffold's reactivity and presents robust, step-by-step protocols for its strategic derivatization. The methodologies herein are designed to enable researchers, scientists, and drug development professionals to efficiently generate diverse compound libraries for high-throughput biological screening.
Reactivity Profile and Strategic Considerations
The synthetic utility of this compound stems from the distinct and predictable reactivity of its functional groups. Understanding the electronic interplay within the molecule is crucial for planning a successful derivatization campaign.
-
C6-Chloro Group: This position is the primary site for initial diversification. The pyridine nitrogen atom and the potent electron-withdrawing trifluoromethyl group at the C4-position work in concert to significantly lower the electron density of the ring. This electronic pull makes the C6 carbon highly electrophilic and susceptible to attack by nucleophiles, facilitating SNAr reactions.[6][7] Furthermore, this C-Cl bond is a classic handle for a wide array of palladium- and nickel-catalyzed cross-coupling reactions.[8][9][10]
-
C2-Nitrile Group: The nitrile group is relatively stable under the conditions typically used to modify the C6-position, allowing for a logical, stepwise derivatization strategy. It serves as a versatile precursor. Under strong acidic or basic conditions, it can be hydrolyzed to a carboxylic acid, introducing a key acidic functional group.[11][12] Alternatively, it can be reduced to a primary aminomethyl group, adding a basic center and a flexible linker. The nitrile can also undergo cycloaddition reactions, most notably with azides to form tetrazoles, which are valuable bioisosteres of carboxylic acids.[13]
The following workflow diagram illustrates the principal derivatization pathways available from this scaffold.
Caption: High-level overview of derivatization pathways.
Strategy I: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
SNAr is a robust and often high-yielding method for introducing diversity at the C6 position. The reaction proceeds via a Meisenheimer intermediate, the stability of which is enhanced by the scaffold's electron-withdrawing features.[6] This makes the reaction amenable to a wide range of nucleophiles.
Protocol 3.1: General Procedure for Amination (C-N Bond Formation)
Rationale: The introduction of amine functionalities is a cornerstone of medicinal chemistry, as they can serve as hydrogen bond donors/acceptors and basic centers, profoundly influencing solubility and target engagement. This protocol uses a mild base and a polar aprotic solvent to facilitate the reaction.
Step-by-Step Methodology:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 100 mg, 0.48 mmol).
-
Add the desired amine nucleophile (1.1-1.5 equiv.). For solid amines, add directly. For liquid amines, add via syringe.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equiv.) or diisopropylethylamine (DIPEA, 2.0 equiv.).
-
Scientist's Note: K₂CO₃ is an effective and inexpensive inorganic base suitable for most primary and secondary aliphatic amines. For more sensitive substrates or reactions requiring homogeneous conditions, an organic base like DIPEA is preferred.
-
-
Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (e.g., 2-3 mL).
-
Seal the vial and heat the reaction mixture to 80-120 °C.
-
Scientist's Note: The reaction temperature depends on the nucleophilicity of the amine. Less reactive aromatic amines may require higher temperatures, whereas more reactive aliphatic amines can often proceed at lower temperatures.
-
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-substituted picolinonitrile derivative.
| Nucleophile Type | Typical Conditions | Expected Reactivity |
| Primary Aliphatic Amines | K₂CO₃, DMF, 80 °C, 4-8 h | High |
| Secondary Aliphatic Amines | K₂CO₃, DMF, 90 °C, 6-12 h | High |
| Anilines (Aromatic Amines) | DIPEA, DMSO, 120 °C, 12-24 h | Moderate |
| Heterocyclic Amines | K₂CO₃, DMF, 80-100 °C, 6-12 h | Moderate to High |
Protocol 3.2: General Procedure for Ether Formation (C-O Bond Formation)
Rationale: This protocol allows for the introduction of alkoxy or aryloxy groups. It requires the in situ formation of a more potent alkoxide or phenoxide nucleophile using a strong base like sodium hydride (NaH).
Step-by-Step Methodology:
-
Caution: Sodium hydride is highly reactive and water-sensitive. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
To a flame-dried round-bottom flask under an inert atmosphere, add the desired alcohol or phenol (1.2 equiv.) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. Gas evolution (H₂) should be observed.
-
In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Add the solution of the picolinonitrile dropwise to the alkoxide/phenoxide solution at 0 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (50-60 °C) may be required for less reactive phenols.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Strategy II: Palladium-Catalyzed Cross-Coupling at the C6-Position
Cross-coupling reactions are indispensable for forming C-C and C-N bonds that are inaccessible via SNAr, particularly with non-nucleophilic partners.[14][15] The Suzuki-Miyaura coupling is a premier choice for creating biaryl structures.
Protocol 4.1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Rationale: The Suzuki coupling offers exceptional functional group tolerance and utilizes readily available and generally stable boronic acid or boronate ester coupling partners. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with an electron-deficient heteroaryl chloride.[8][14]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or boronate ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 2.5 mol% and SPhos, 6 mol%).
-
Scientist's Note: For challenging couplings involving heteroaryl chlorides, using a more active catalyst system with a biarylphosphine ligand like SPhos or XPhos is often necessary to achieve good conversion.
-
-
Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water (4:1).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS, typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 6-aryl-picolinonitrile derivative.
| Catalyst / Ligand System | Base | Solvent | Temperature | Suitability |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 °C | Simple aryl boronic acids |
| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 90 °C | Good general-purpose system |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 110 °C | Electron-rich/poor or sterically hindered boronic acids |
Strategy III: Transformations of the C2-Nitrile Group
Once the C6-position has been functionalized, the nitrile group provides a gateway to further structural and functional diversity.
Protocol 5.1: Acidic Hydrolysis to Carboxylic Acid
Rationale: The conversion of the nitrile to a carboxylic acid introduces a key acidic pharmacophore. Acidic hydrolysis is direct and typically results in the formation of the free carboxylic acid upon workup.[11]
Step-by-Step Methodology:
-
In a round-bottom flask, suspend the 6-substituted-4-(trifluoromethyl)picolinonitrile derivative (1.0 equiv.) in a mixture of concentrated hydrochloric acid (HCl) and water (1:1 v/v).
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Scientist's Note: The reaction can be slow and may require prolonged heating (24-48 hours). Progress can be monitored by the disappearance of the starting material (TLC/LC-MS) and the formation of a more polar spot.
-
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration, washed with cold water, and dried.
-
If the product remains in solution, adjust the pH to ~2-3 with a concentrated NaOH solution to ensure the carboxylic acid is protonated.
-
Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.
Protocol 5.2: [3+2] Cycloaddition with Azide to Form a Tetrazole
Rationale: Tetrazoles are widely recognized as non-classical bioisosteres of carboxylic acids. They possess a similar pKa but often exhibit improved metabolic stability and pharmacokinetic properties. This reaction is a powerful tool for modulating the physicochemical properties of a lead compound.[13]
Step-by-Step Methodology:
-
Caution: Sodium azide and organic azides are potentially explosive. Handle with extreme care. Do not use metal spatulas. Avoid contact with acids, which can generate highly toxic hydrazoic acid.
-
To a round-bottom flask, add the 6-substituted-4-(trifluoromethyl)picolinonitrile derivative (1.0 equiv.), sodium azide (NaN₃, 2.0-3.0 equiv.), and triethylamine hydrochloride or ammonium chloride (NH₄Cl, 2.0-3.0 equiv.).
-
Add DMF as the solvent and heat the mixture to 120-130 °C.
-
Stir the reaction for 12-24 hours, monitoring by LC-MS for the formation of the product (mass increase of 42 Da).
-
Cool the reaction mixture to room temperature. Carefully acidify the mixture to pH ~2 with dilute HCl while cooling in an ice bath.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting tetrazole by flash column chromatography or recrystallization.
Conclusion
This compound is a scaffold of immense potential, offering at least two orthogonal sites for chemical modification. The protocols detailed in this application note provide a robust framework for systematically exploring the chemical space around this core. By leveraging a logical combination of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitrile group transformations, researchers can rapidly generate libraries of novel, structurally diverse compounds. These libraries are ideal for screening campaigns aimed at discovering next-generation therapeutics and agrochemicals with enhanced properties and novel modes of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Scale-Up of Reactions with 6-Chloro-4-(trifluoromethyl)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Chloro-4-(trifluoromethyl)picolinonitrile
This compound is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl and cyano groups, and the reactive chlorine atom, make it a versatile building block for the synthesis of a diverse range of complex molecules. The pyridine core is a common motif in many biologically active compounds, and the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability.
This guide provides a comprehensive overview of the experimental procedures for reactions involving this compound, with a specific focus on the practical aspects of scaling up a representative nucleophilic aromatic substitution (SNAr) reaction from the laboratory bench to a pilot plant setting. The principles and protocols detailed herein are designed to ensure scientific integrity, process safety, and reproducibility.
Understanding the Reaction: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom on the pyridine ring of this compound is susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the trifluoromethyl and cyano groups activates the aromatic ring towards nucleophilic attack, facilitating the reaction.[3][4]
A representative SNAr reaction is the substitution of the chloro group with an amine, such as 4-methoxyaniline, to form a new carbon-nitrogen bond. This type of transformation is fundamental in the synthesis of many pharmaceutical intermediates.
Laboratory-Scale Synthesis: A Foundational Protocol
A well-defined and reproducible laboratory-scale procedure is the bedrock of any successful scale-up campaign. The following protocol details the synthesis of N-(4-methoxyphenyl)-4-(trifluoromethyl)picolinonitrile.
Experimental Protocol: Laboratory Scale (1-10 g)
Materials:
-
This compound
-
4-Methoxyaniline
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), 4-methoxyaniline (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMSO).
-
Combine the organic layers and wash with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality of Experimental Choices:
-
Solvent: DMSO is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium carbonate and facilitate the nucleophilic attack.
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction is heated to increase the reaction rate. The chosen temperature is a balance between achieving a reasonable reaction time and minimizing the formation of impurities.
-
Excess Nucleophile: A slight excess of the amine is used to ensure complete consumption of the starting material.
Scaling Up the Synthesis: From Bench to Pilot Plant
Transitioning a chemical synthesis from the laboratory to a pilot plant requires careful consideration of several factors that are often negligible at a smaller scale.[5][6][7] The primary challenges in scaling up exothermic reactions like the SNAr described above are heat management, mass transfer, and process safety.[8][9]
Critical Scale-Up Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale | Rationale for Change and Key Considerations |
| Reaction Vessel | Round-bottom flask | Jacketed glass or stainless steel reactor | Jacketed reactors allow for precise temperature control through the circulation of a heat transfer fluid.[7] Material of construction must be compatible with all reactants and solvents. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (e.g., pitched-blade turbine, anchor) | Efficient mixing is crucial for maintaining homogeneity and ensuring effective heat and mass transfer.[6] The type and speed of the agitator must be optimized to avoid localized "hot spots" and ensure uniform suspension of solids. |
| Heating/Cooling | Heating mantle | Temperature control unit (TCU) circulating fluid in the reactor jacket | TCUs provide precise and responsive temperature control, which is critical for managing the exotherm of the reaction.[5] The heat transfer area-to-volume ratio decreases significantly upon scale-up, making efficient heat removal more challenging.[8] |
| Reagent Addition | All at once | Controlled addition via a dosing pump or addition funnel | Slow, controlled addition of one of the reactants (e.g., the amine solution) allows for better management of the reaction exotherm. |
| Work-up | Separatory funnel | Reactor-based extraction and phase separation | Large-scale extractions are performed in the reactor itself. Phase separation can be slower and more challenging. |
| Safety | Standard fume hood | Process safety management (PSM) protocols, including hazard and operability (HAZOP) studies.[8][9][10][11] | A thorough understanding of the reaction's thermal hazards is essential. This includes determining the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR) using techniques like heat flow calorimetry.[5][6][7] |
Process Safety Management (PSM)
A robust Process Safety Management (PSM) program is mandatory when scaling up chemical processes, especially those involving hazardous materials and exothermic reactions.[8][9][10][11] For trifluoromethylated compounds, specific handling procedures should be in place due to their potential for thermal instability and the release of hazardous decomposition products.[1]
Key elements of PSM include:
-
Process Hazard Analysis (PHA): A systematic evaluation to identify potential hazards and operational issues.
-
Operating Procedures: Detailed, written instructions for all stages of the process.
-
Training: Ensuring all personnel are trained on the operating procedures and emergency protocols.
-
Management of Change: A formal system for reviewing any changes to the process, equipment, or materials.
Visualizing the Scale-Up Workflow
Caption: A typical workflow for scaling up a chemical synthesis from the laboratory to pilot and full-scale production.
Pilot-Scale Synthesis Protocol
The following protocol outlines the procedure for the synthesis of N-(4-methoxyphenyl)-4-(trifluoromethyl)picolinonitrile on a 1-10 kg scale.
Experimental Protocol: Pilot Plant Scale (1-10 kg)
Equipment:
-
Jacketed glass-lined or stainless steel reactor (e.g., 100 L) with an overhead stirrer, temperature probe, and reflux condenser
-
Temperature Control Unit (TCU)
-
Dosing pump or pressure-equalizing addition funnel
-
Inert gas supply (e.g., nitrogen)
-
Filtration and drying equipment (e.g., Nutsche filter-dryer)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactants: Charge the reactor with this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the reactor. Start the agitator to ensure good mixing.
-
Temperature Control: Set the TCU to maintain the reactor jacket temperature at 80 °C.
-
Controlled Addition of Nucleophile: Prepare a solution of 4-methoxyaniline (1.1 eq) in a suitable amount of DMSO. Using a dosing pump, add the amine solution to the reactor at a controlled rate over 1-2 hours. Monitor the internal temperature of the reactor closely. The addition rate should be adjusted to maintain the internal temperature within a safe operating range (e.g., below 95 °C).
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 80-90 °C and monitor the reaction progress by in-process control (IPC) analysis (e.g., HPLC).
-
Quenching and Work-up: Once the reaction is complete, cool the reactor contents to room temperature. Slowly add water to the reactor to quench the reaction and precipitate the product.
-
Isolation: Filter the solid product using a Nutsche filter-dryer. Wash the filter cake with water to remove inorganic salts and residual DMSO.
-
Drying: Dry the product under vacuum at an appropriate temperature.
Conclusion: A Pathway to Efficient and Safe Scale-Up
The successful scale-up of reactions involving this compound is achievable through a systematic and well-informed approach. By understanding the underlying reaction mechanism, meticulously developing a robust laboratory-scale protocol, and carefully considering the critical aspects of heat and mass transfer, and process safety, researchers and drug development professionals can confidently transition from the lab to pilot-scale production. The protocols and guidelines presented in this application note provide a solid framework for achieving efficient, safe, and reproducible synthesis of valuable chemical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. syrris.com [syrris.com]
- 8. matec-conferences.org [matec-conferences.org]
- 9. Process Safety Management of Highly Hazardous Chemicals - International Brotherhood of Teamsters [teamster.org]
- 10. osha.gov [osha.gov]
- 11. 1910.119 - Process safety management of highly hazardous chemicals. | Occupational Safety and Health Administration [osha.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 6-Chloro-4-(trifluoromethyl)picolinonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 6-Chloro-4-(trifluoromethyl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of this important pharmaceutical and agrochemical intermediate.[1] This document will delve into the common synthetic routes, potential challenges, and strategies for optimizing the yield and purity of the final product.
Overview of the Primary Synthetic Pathway
The most prevalent and industrially viable route for the synthesis of this compound involves a two-step process starting from 4-picoline. The initial step is the simultaneous chlorination and fluorination of 4-picoline to generate the key intermediate, 2,6-dichloro-4-(trifluoromethyl)pyridine.[2][3] This intermediate then undergoes a selective cyanation reaction to yield the final product.
The overall reaction scheme can be summarized as follows:
Caption: Overall synthetic pathway for this compound.
This guide will focus primarily on the optimization and troubleshooting of the second step: the selective cyanation of 2,6-dichloro-4-(trifluoromethyl)pyridine.
Experimental Protocol: Palladium-Catalyzed Cyanation
This section provides a detailed, step-by-step methodology for the palladium-catalyzed cyanation of 2,6-dichloro-4-(trifluoromethyl)pyridine. This method is favored for its relatively mild conditions and good functional group tolerance.[4][5]
Materials:
-
2,6-dichloro-4-(trifluoromethyl)pyridine
-
Zinc cyanide (Zn(CN)₂)[5]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)
-
Solvent (e.g., DMF, DMA, or a THF/water mixture)[5]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Caption: Step-by-step experimental workflow for the palladium-catalyzed cyanation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Category 1: Low or No Product Yield
Q1: My reaction shows very low conversion of the starting material, 2,6-dichloro-4-(trifluoromethyl)pyridine. What are the potential causes?
A1: Several factors can contribute to low conversion:
-
Insufficient Catalyst Activity: The palladium catalyst is susceptible to deactivation. Ensure that the catalyst is fresh and handled under strictly inert conditions to prevent oxidation. Catalyst poisoning by cyanide can also be an issue.[6]
-
Poor Quality of Reagents: The purity of the starting material and the cyanide source is critical. Impurities in the 2,6-dichloro-4-(trifluoromethyl)pyridine can interfere with the reaction. Zinc cyanide should be of high purity and handled in a dry environment.
-
Suboptimal Reaction Temperature: The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to catalyst decomposition and byproduct formation. A temperature range of 80-120 °C is generally a good starting point, but optimization may be necessary.[5]
-
Inappropriate Solvent: The choice of solvent is crucial for reactant solubility and reaction kinetics. Polar aprotic solvents like DMF or DMA are commonly used. For some palladium-catalyzed cyanations, a mixture of THF and water has been shown to be effective.[5]
Q2: I am observing the formation of byproducts instead of the desired this compound. What are the likely side reactions?
A2: The primary side reaction of concern is the dicyanation of the starting material, leading to the formation of 2,6-dicyano-4-(trifluoromethyl)pyridine. Other potential side reactions include hydrolysis of the nitrile group if water is present under harsh conditions, and decomposition of the starting material or product at high temperatures.
To minimize dicyanation, it is crucial to control the stoichiometry of the cyanide source. Using a slight excess of the starting material relative to the cyanide source can favor the mono-cyanation product.
Category 2: Product Purity and Isolation
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: Purification of this compound can typically be achieved through the following methods:
-
Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient of ethyl acetate in hexanes is often effective in separating the desired product from the starting material and byproducts.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.
-
Distillation: For larger scale purifications, vacuum distillation may be an option, depending on the boiling point and thermal stability of the product.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.
Optimizing Reaction Parameters for Maximum Yield
To maximize the yield of this compound, a systematic optimization of the reaction parameters is recommended. The following table summarizes key parameters and their potential impact on the reaction outcome.
| Parameter | Range/Options | Rationale and Considerations |
| Cyanide Source | Zn(CN)₂, KCN, K₄[Fe(CN)₆] | Zn(CN)₂ is often preferred due to its lower toxicity and better solubility in organic solvents compared to KCN.[5][6] K₄[Fe(CN)₆] is a non-toxic alternative but may require higher temperatures.[6] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/ligand | The choice of catalyst and ligand can significantly impact reaction efficiency. Ligands like dppf or Xantphos can improve catalyst stability and reactivity. |
| Solvent | DMF, DMA, THF/H₂O | The solvent should be chosen to ensure good solubility of all reactants and to be stable at the reaction temperature.[5] |
| Temperature | 80 - 140 °C | A balance must be struck between achieving a reasonable reaction rate and minimizing thermal decomposition.[5] |
| Reaction Time | 2 - 24 hours | The reaction should be monitored to determine the optimal time for maximum conversion without significant byproduct formation. |
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Start -> Check_Catalyst; Start -> Check_Reagents; Start -> Check_Temp; Start -> Check_Solvent; Start -> Check_Stoichiometry;
Check_Catalyst -> {Action_Catalyst1, Action_Catalyst2}; Action_Catalyst1 [label="Use fresh catalyst", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Catalyst2 [label="Ensure inert atmosphere", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Check_Reagents -> Action_Reagents [label="Purify starting material\nand use high-purity cyanide source", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Temp -> Action_Temp [label="Optimize temperature\n(e.g., 80-120 °C)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Solvent -> Action_Solvent [label="Screen alternative solvents\n(DMF, DMA, THF/H₂O)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Stoichiometry -> Action_Stoichiometry [label="Use slight excess of\n2,6-dichloro-4-(trifluoromethyl)pyridine", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Caption: A decision tree for troubleshooting low yield in the synthesis.
Safety Precautions
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Cyanide Handling: All cyanide-containing reagents are highly toxic. Handle them with extreme caution in a well-ventilated fume hood. Always have a cyanide antidote kit readily available.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Solvents: The organic solvents used in this synthesis are flammable and may be harmful. Use them in a well-ventilated area and away from ignition sources.
This technical support guide provides a comprehensive overview of the synthesis of this compound, with a focus on practical troubleshooting and optimization strategies. For further details on specific reaction mechanisms and the synthesis of related compounds, please refer to the cited literature.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Chloro-4-(trifluoromethyl)picolinonitrile Derivatives
Welcome to the technical support center for the purification of 6-Chloro-4-(trifluoromethyl)picolinonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The unique electronic properties imparted by the trifluoromethyl group, the chloro substituent, and the picolinonitrile core present specific challenges in purification that require carefully considered strategies.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound derivatives, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Significant Peak Tailing or Complete Product Loss on Silica Gel Column Chromatography
Q: I'm attempting to purify my this compound derivative using standard silica gel chromatography, but I'm observing severe peak tailing on my TLC plates, and my recovery from the column is extremely low. What is causing this?
A: This is a classic issue encountered when purifying pyridine-containing compounds. The root cause is the basic nature of the pyridine nitrogen atom, which strongly interacts with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[2] This interaction can lead to two primary problems:
-
Irreversible Adsorption: A portion of your compound can become permanently stuck to the column, leading to significant yield loss.
-
Peak Tailing: The compound that does elute does so slowly and unevenly, resulting in broad, tailing peaks that co-elute with impurities, making separation ineffective.
Solutions:
-
Neutralize the Stationary Phase: The most common and effective solution is to deactivate the acidic sites on the silica gel. This is typically done by pre-treating the silica or including a small amount of a basic modifier in your eluent.
-
Triethylamine (Et₃N) Wash: Before packing your column, prepare a slurry of the silica gel in your starting eluent (e.g., 5% ethyl acetate in hexanes) containing 0.5-1% triethylamine. Use this same percentage of triethylamine in your mobile phase throughout the purification. The triethylamine will preferentially bind to the acidic sites, allowing your pyridine derivative to pass through without strong interaction.[2]
-
Ammonia Treatment: For very sensitive compounds, flushing the packed column with a hexane/ammonia vapor stream can also be effective, though it is less common in a standard research lab setting.
-
-
Switch the Stationary Phase: If neutralization is insufficient, consider an alternative stationary phase.
-
Alumina (Al₂O₃): Alumina is available in neutral, basic, and acidic grades. Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds like pyridines.
-
Reverse-Phase Chromatography (C18): If your compound and impurities have suitable solubility, reverse-phase chromatography using a C18-functionalized silica gel with a mobile phase like acetonitrile/water or methanol/water can provide an orthogonal separation mechanism, often resolving compounds that are difficult to separate on normal phase.[2]
-
Issue 2: Product Fails to Crystallize and Remains an Oil
Q: I have successfully purified my compound via column chromatography and confirmed its purity by NMR. However, after removing the solvent, it remains a persistent oil. How can I induce crystallization?
A: The failure of a seemingly pure compound to crystallize can be frustrating. It can stem from two main causes: the presence of minute, undetected impurities that inhibit lattice formation, or the intrinsic physicochemical properties of the molecule itself.[2]
Solutions:
-
Re-purify Meticulously: Even trace impurities can act as "crystal poisons." Re-run a very careful column with a shallow gradient to ensure the absolute highest purity.
-
Explore Different Solvent Systems: The choice of solvent is critical for successful recrystallization.
-
Solvent Screening: Test the solubility of your oily product in a range of solvents of varying polarities (e.g., hexanes, toluene, dichloromethane, ethyl acetate, isopropanol, methanol). A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.
-
Solvent/Anti-Solvent System: Dissolve your oil in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until persistent cloudiness appears. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
-
-
Physical Induction Methods:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny crystal of the desired product from a previous batch, add it to the supersaturated solution to act as a template for crystallization.
-
-
Melt Crystallization Approach: For thermally stable compounds, a technique known as melt crystallization can be effective. This involves controlled cooling and heating cycles to gradually purify the compound in its molten state.[3]
Issue 3: Co-elution of Product with an Unknown Impurity
Q: My product appears as a single spot on TLC in a 20% EtOAc/Hexane system, but HPLC and NMR analysis show a persistent impurity of ~5-10%. How can I separate these?
A: This indicates that your product and the impurity have very similar polarities under the initial chromatographic conditions.[4] Common culprits for such impurities include positional isomers formed during synthesis or byproducts from side reactions.[4][5]
Solutions:
-
Optimize Column Chromatography Conditions:
-
Shallow Gradient: Instead of a steep or isocratic elution, use a very shallow gradient (e.g., increasing from 2% to 10% ethyl acetate over many column volumes). This increases the resolution between closely eluting compounds.
-
Change Solvent System: The selectivity of the separation can be altered by changing the nature of the eluent. Try a different solvent system, for example, dichloromethane/methanol or toluene/acetone, which may interact differently with your compounds and the stationary phase.
-
-
Attempt Recrystallization: If the impurity level is relatively low (~10%), a carefully chosen recrystallization can be highly effective at excluding the impurity from the crystal lattice, yielding a product of much higher purity.
-
Derivative Formation: For particularly stubborn separations, a temporary chemical modification can be employed. You could, for example, react your compound mixture with a reagent that selectively modifies either the product or the impurity, changing its polarity. After chromatographic separation of the derivatives, a subsequent reaction would regenerate the pure desired product. This is an advanced technique reserved for very challenging cases.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in the synthesis of this compound derivatives?
A1: Impurities are highly dependent on the specific synthetic route. However, they generally fall into these categories:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials.[4]
-
Isomeric Impurities: If the synthesis involves reactions on the pyridine ring, the formation of other positional isomers is possible.[4]
-
Byproducts from Reagents: Side reactions involving the reagents used (e.g., from a Vilsmeier-Haack formylation or a metal-catalyzed cross-coupling) can generate impurities.[4]
-
Over-reaction Products: The desired product might undergo further unintended reactions under the reaction conditions.
Q2: My reaction was performed in pyridine as a solvent. What is the best way to remove it during the work-up before purification?
A2: Pyridine can be difficult to remove completely by simple evaporation due to its high boiling point. The most effective methods are:
-
Acidic Wash: During an aqueous work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl or 5% aq. CuSO₄).[6][7] The acid protonates the basic pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[6] A wash with copper(II) sulfate solution is a milder alternative for acid-sensitive compounds, where the pyridine forms a water-soluble copper complex.[7]
-
Azeotropic Removal: After the initial evaporation, add a solvent like toluene or heptane and evaporate again under reduced pressure.[7] Pyridine forms an azeotrope with these solvents, facilitating its removal. Repeating this process 2-3 times is highly effective.[7]
Q3: What safety precautions are essential when handling and purifying these compounds?
A3: As with all laboratory work, safety is paramount.
-
Engineering Controls: Always handle this compound derivatives and all solvents inside a certified chemical fume hood to avoid inhalation of vapors or dust.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[8]
-
Storage: Store these compounds in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.
Visualization of Workflows
A logical approach is key to efficient purification. The following diagrams illustrate common decision-making processes.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Products in Reactions of 6-Chloro-4-(trifluoromethyl)picolinonitrile
Welcome to the technical support center for 6-Chloro-4-(trifluoromethyl)picolinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common challenges and frequently asked questions regarding the formation of side products during its various chemical transformations. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, improve yields, and ensure the purity of your target molecules.
Introduction: The Reactivity Landscape of this compound
This compound is a highly functionalized pyridine derivative, prized for its utility in synthesizing complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its reactivity is primarily dictated by three key features:
-
The 6-Chloro Substituent: The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing effect of both the trifluoromethyl group and the nitrile group further enhances the electrophilicity of the carbon atom at the 6-position, making the chloro group a facile leaving group.
-
The 2-Nitrile Group: The cyano group is a versatile functional handle, but it is also susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of amides and carboxylic acids.
-
The 4-Trifluoromethyl Group: This group is generally stable but significantly influences the electronic properties of the pyridine ring, contributing to the reactivity of the other positions.
Understanding the interplay of these functional groups is crucial for anticipating and mitigating the formation of unwanted side products. This guide will walk you through the most common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Formation of a Hydroxylated Impurity
Question: I am performing a nucleophilic substitution on this compound with an amine nucleophile, but I am observing a significant amount of a byproduct with a mass corresponding to the replacement of chlorine with a hydroxyl group. What is this impurity and how can I prevent it?
Answer:
This common byproduct is 6-Hydroxy-4-(trifluoromethyl)picolinonitrile . Its formation is a result of a competing SNAr reaction where water or hydroxide ions act as the nucleophile instead of your intended amine.
Causality: The pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing trifluoromethyl and nitrile groups. If your reaction conditions are not scrupulously anhydrous, residual water can become a competitive nucleophile, particularly if a base is used, which can generate hydroxide ions.
Troubleshooting Protocol:
-
Rigorous Drying of Reagents and Solvents:
-
Use freshly distilled, anhydrous solvents. Solvents like DMF or DMSO should be dried over molecular sieves.
-
Ensure your amine nucleophile is dry. If it is a salt, dry it under high vacuum.
-
Use freshly opened bottles of reagents whenever possible.
-
-
Inert Atmosphere:
-
Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent the ingress of atmospheric moisture.
-
-
Choice of Base:
-
If a base is required to deprotonate your nucleophile or scavenge HCl, use a non-hydroxide, sterically hindered base like Diisopropylethylamine (DIPEA) or Proton Sponge®. These are less likely to act as nucleophiles themselves.
-
-
Temperature Control:
-
While heating can be necessary to drive the desired reaction, excessively high temperatures can sometimes favor the hydrolysis side reaction. Experiment with running the reaction at the lowest effective temperature.
-
Workflow for Minimizing Hydroxylated Byproduct:
Caption: Workflow to minimize the formation of 6-Hydroxy-4-(trifluoromethyl)picolinonitrile.
Issue 2: Unwanted Hydrolysis of the Nitrile Group
Question: During my reaction workup, which involves an acidic or basic wash, I am isolating products that appear to be the amide or carboxylic acid derivative of my target molecule. Why is this happening?
Answer:
The nitrile group of your picolinonitrile is susceptible to hydrolysis, which can occur in two stages. The first stage is the formation of the corresponding picolinamide, and with more forcing conditions, this can be further hydrolyzed to the picolinic acid.
-
Side Product 1: 6-Chloro-4-(trifluoromethyl)picolinamide
-
Side Product 2: 6-Chloro-4-(trifluoromethyl)picolinic acid
Causality:
-
Acid-catalyzed hydrolysis: During an acidic workup (e.g., washing with aqueous HCl), the nitrile nitrogen can be protonated, making the carbon atom more susceptible to attack by water.
-
Base-catalyzed hydrolysis: During a basic workup (e.g., washing with aqueous NaHCO₃ or NaOH), hydroxide ions can directly attack the electrophilic carbon of the nitrile.
Troubleshooting Protocol:
-
Neutral Workup Conditions:
-
If possible, perform a neutral workup. Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl), which is mildly acidic but less harsh than strong acids.
-
Wash the organic layer with brine (saturated NaCl solution) to remove water-soluble impurities without significantly altering the pH.
-
-
Temperature Control During Workup:
-
Perform all aqueous washes at low temperatures (e.g., in an ice bath) to slow down the rate of hydrolysis.
-
-
Minimize Contact Time:
-
Do not let the reaction mixture sit in contact with acidic or basic aqueous solutions for extended periods. Perform extractions and separations promptly.
-
-
Purification Strategy:
-
If some hydrolysis is unavoidable, these byproducts can often be separated by column chromatography. The carboxylic acid, in particular, will have a very different polarity from your desired product.
-
Reaction Pathways for Nitrile Hydrolysis:
Caption: Stepwise hydrolysis of the nitrile group to the amide and then the carboxylic acid.
Issue 3: Byproducts in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Question: I am attempting a Suzuki coupling with this compound and a boronic acid, but my yield is low and I see several byproducts, including what appears to be a homocoupled dimer of my boronic acid and a de-chlorinated starting material. How can I improve this reaction?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful but can be plagued by side reactions if not properly optimized.[3][4][5] The common byproducts you are observing are:
-
Homocoupling Product: A dimer of your boronic acid (Ar-Ar).
-
Dehalogenated Product: 4-(Trifluoromethyl)picolinonitrile.
-
Protodeboronation Product: The arene corresponding to your boronic acid (Ar-H).
Causality:
-
Homocoupling: This often occurs when the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, allowing the boronic acid to react with itself.
-
Dehalogenation/Protodeboronation: These can be caused by trace amounts of water or other proton sources in the reaction mixture, which can cleave the C-B bond of the boronic acid or react with the organopalladium intermediate.
Troubleshooting Protocol:
-
Optimize Catalyst and Ligand:
-
The choice of palladium source and ligand is critical. For electron-deficient aryl chlorides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective.
-
Screen different palladium precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂).
-
-
Base Selection:
-
The base plays a crucial role in the catalytic cycle.[4] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly impact the reaction outcome, so screening may be necessary.
-
-
Solvent and Temperature:
-
A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used. The ratio can be optimized.
-
Ensure the reaction is sufficiently heated to promote oxidative addition, but not so high as to cause catalyst decomposition.
-
-
Degassing:
-
Thoroughly degas the reaction mixture before adding the catalyst to remove dissolved oxygen, which can deactivate the Pd(0) catalyst. This can be done by bubbling an inert gas through the solvent or by several freeze-pump-thaw cycles.
-
Summary of Common Side Products and Mitigation Strategies
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Mechanism | Mitigation Strategy |
| 6-Hydroxy-4-(trifluoromethyl)picolinonitrile | C₇H₃F₃N₂O | 188.11 | SNAr with H₂O/OH⁻ | Use anhydrous conditions, inert atmosphere, non-nucleophilic base. |
| 6-Chloro-4-(trifluoromethyl)picolinamide | C₇H₄ClF₃N₂O | 224.57 | Partial hydrolysis of the nitrile | Use neutral workup, low temperatures, and minimize contact time with aqueous acid/base. |
| 6-Chloro-4-(trifluoromethyl)picolinic acid | C₇H₃ClF₃NO₂ | 225.55 | Full hydrolysis of the nitrile | Use neutral workup, low temperatures, and minimize contact time with aqueous acid/base. |
| 4-(Trifluoromethyl)picolinonitrile | C₇H₃F₃N₂ | 172.11 | Reductive dehalogenation | Optimize cross-coupling conditions (ligand, base, degassing). |
References
Technical Support Center: Overcoming Reactivity Challenges with 6-Chloro-4-(trifluoromethyl)picolinonitrile
Welcome to the technical support center for 6-Chloro-4-(trifluoromethyl)picolinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of this versatile but sometimes challenging building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Understanding the Reactivity of this compound
This compound is a highly functionalized pyridine derivative. Its reactivity is governed by the strong electron-withdrawing effects of both the trifluoromethyl group at the 4-position and the cyano group at the 2-position.[1] These groups significantly decrease the electron density of the pyridine ring, which has profound implications for its chemical behavior.
The electron-deficient nature of the pyridine ring makes the chlorine atom at the 6-position susceptible to Nucleophilic Aromatic Substitution (SNAr) .[2][3] However, this same electronic environment can pose challenges for common palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination , which are often sensitive to the electronic properties of the substrates.[4][5]
This guide will provide insights into overcoming these challenges and successfully employing this compound in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction with this compound so sluggish?
A1: While the electron-withdrawing groups activate the ring for SNAr, several factors can lead to poor reactivity. The primary reasons include:
-
Insufficiently strong nucleophile: The high electrophilicity of the pyridine ring requires a potent nucleophile to initiate the reaction.
-
Poor solubility: The starting material or the intermediate Meisenheimer complex may have limited solubility in the chosen solvent, hindering the reaction.
-
Inappropriate solvent: The solvent plays a crucial role in stabilizing the charged intermediate. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred.
-
Low reaction temperature: While milder conditions are desirable, some SNAr reactions require elevated temperatures to overcome the activation energy barrier.
Q2: I am observing significant decomposition of my starting material during my cross-coupling reaction. What could be the cause?
A2: Decomposition can arise from several sources in palladium-catalyzed reactions:
-
Harsh reaction conditions: High temperatures and strong bases can lead to the degradation of this electron-deficient heterocycle.
-
Incompatible base: Strong bases can sometimes react with the starting material or the product. Careful selection of a weaker base, if tolerated by the catalytic cycle, might be necessary.
-
Oxygen sensitivity: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and substrate decomposition.
Q3: My Suzuki-Miyaura coupling with this compound is not proceeding to completion. What can I do?
A3: Incomplete conversion in Suzuki-Miyaura couplings with electron-deficient chloropyridines is a common issue. Key factors to investigate include:
-
Catalyst and ligand choice: Standard catalysts may not be effective. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the C-Cl bond to the palladium center.
-
Base selection: The choice of base is critical for the transmetalation step. Inorganic bases like K3PO4 or Cs2CO3 are often effective.
-
Solvent system: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents. The ratio may need optimization.
-
Boronic acid stability: Some boronic acids are prone to decomposition under the reaction conditions. Using boronate esters (e.g., pinacol esters) can sometimes improve stability and reactivity.
Q4: I am struggling with the Buchwald-Hartwig amination of this compound. What are the key parameters to optimize?
A4: The Buchwald-Hartwig amination of electron-deficient heteroaryl chlorides can be challenging due to potential catalyst inhibition by the pyridine nitrogen and the amine nucleophile.[5] Critical parameters for optimization include:
-
Ligand selection: Similar to Suzuki coupling, bulky and electron-rich ligands are crucial for promoting the catalytic cycle.
-
Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required. However, for sensitive substrates, a milder base like K3PO4 or Cs2CO3 might be necessary, potentially requiring a higher reaction temperature.
-
Palladium precatalyst: Using well-defined precatalysts can lead to more reproducible results compared to generating the active catalyst in situ.
-
Reaction concentration: Dilute conditions can sometimes disfavor the formation of inactive catalyst-amine complexes.
Troubleshooting Guides
Guide 1: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions
This guide provides a systematic approach to troubleshooting and optimizing SNAr reactions with this compound.
Problem: Low to no conversion in the SNAr reaction with an O-, N-, or S-nucleophile.
Troubleshooting Workflow:
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Regioselectivity in Reactions with Trifluoromethylpyridines
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Welcome to the Technical Support Center for regioselective reactions involving trifluoromethylpyridines. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this important heterocyclic scaffold. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, profoundly influences the reactivity and regiochemical outcomes of reactions on the pyridine ring.[1][2] This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and mechanistic insights to help you achieve your desired isomers with greater control and efficiency.
Trifluoromethylpyridines (TFMPs) are crucial building blocks in the synthesis of numerous agrochemicals and pharmaceuticals.[3][4][5][6] The unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and increased lipophilicity, make TFMP derivatives highly valuable.[1] However, the strong electronic effects of the -CF3 group also present significant challenges in controlling the position of subsequent chemical modifications.[2] This guide will address these challenges head-on.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Q1: I'm performing a nucleophilic aromatic substitution (SNAr) on a chlorotrifluoromethylpyridine, but I'm getting a mixture of regioisomers. Why is this happening and how can I improve selectivity?
A1: This is a common challenge. The regioselectivity of SNAr on trifluoromethylpyridines is a delicate balance of electronic and steric effects.
-
Electronic Effects: The pyridine nitrogen and the trifluoromethyl group are both strongly electron-withdrawing, activating the ring towards nucleophilic attack. The positions ortho and para to these activating groups are the most electron-deficient and, therefore, the most susceptible to attack.[7] The -CF3 group's influence is particularly strong.[2] For example, in 2-chloro-5-(trifluoromethyl)pyridine, the C2 position is activated by the ring nitrogen, while the C6 position is strongly activated by the -CF3 group.
-
Steric Hindrance: The bulky trifluoromethyl group can sterically hinder attack at adjacent positions.[8][9][10] Similarly, a bulky nucleophile may favor attack at a less sterically congested site.[7] For instance, in the reaction of octafluorotoluene with the bulky phenothiazine, substitution occurs para to the -CF3 group, avoiding the sterically hindered ortho positions.[11]
Troubleshooting Strategies:
-
Vary the Nucleophile: A bulkier nucleophile will be more sensitive to steric hindrance and may favor attack at the less hindered position.[7]
-
Modify the Solvent: Solvent polarity can influence the stability of the Meisenheimer intermediate, a key intermediate in SNAr reactions.[7] Experimenting with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene) can sometimes alter the isomeric ratio.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.
Q2: In my SNAr reaction on a di-substituted trifluoromethylpyridine, which leaving group will be preferentially displaced?
A2: The relative reactivity of leaving groups in SNAr reactions is influenced by the electronic environment of the carbon to which they are attached. The carbon atom with the most positive partial charge will be the most susceptible to nucleophilic attack. In general, halogens at positions activated by both the pyridine nitrogen and the trifluoromethyl group are the most labile.
For example, in 2,6-dichloro-3-(trifluoromethyl)pyridine, the C6 position is more activated due to its para-relationship to the electron-withdrawing nitrogen and ortho to the -CF3 group. However, steric hindrance from the adjacent -CF3 group can play a significant role.
dot
Caption: Electronic vs. Steric Influences in SNAr
Section 2: Metalation and Cross-Coupling Reactions
Q3: I am trying to perform a regioselective lithiation on a trifluoromethylpyridine, but I am getting a mixture of products or decomposition. What can I do?
A3: Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization, but trifluoromethylpyridines present unique challenges due to the electron-deficient nature of the ring.[12][13]
-
Directing Group Choice: The choice of the directing metalation group (DMG) is critical. Strong DMGs like amides or carbamates can direct lithiation to their ortho position.[13][14] However, the powerful electron-withdrawing effect of the -CF3 group can make the protons ortho to it more acidic, leading to competition.
-
Base Selection: The choice of lithium base is crucial. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often preferred to minimize nucleophilic addition to the electron-deficient pyridine ring.[12][14] The use of mixed aggregates, such as nBuLi with lithium aminoalkoxides, can also enhance selectivity.[15]
-
Reaction Conditions: These reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition.[12]
Troubleshooting Workflow for Lithiation:
dot
Caption: Troubleshooting Lithiation Regioselectivity
Q4: In a Suzuki-Miyaura coupling with a dihalotrifluoromethylpyridine, which position is more reactive?
A4: The regioselectivity of Suzuki-Miyaura coupling reactions on dihalotrifluoromethylpyridines is a subject of considerable interest.[16] The outcome is often a result of competing electronic and steric factors.
-
Electronic Effects: The oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step. This step is favored at the more electron-deficient position. The -CF3 group strongly withdraws electron density, making the ortho and para positions more reactive.
-
Steric Effects: The steric hindrance around the halogen atom can significantly influence the rate of oxidative addition. A halogen in a more sterically crowded environment will react slower.[17]
A study on the Suzuki-Miyaura reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine found that the reaction selectively occurs at the sterically more hindered C2 position.[18] This suggests that in this case, the electronic activation at the C2 position, which is ortho to the nitrogen and meta to the -CF3 group, outweighs the steric hindrance.
| Substrate | Coupling Position | Major Influencing Factor | Reference |
| 2,6-dichloro-3-(trifluoromethyl)pyridine | C2 | Electronic | [18] |
| 1,4-dibromo-2-(trifluoromethyl)benzene | C4 (meta to -CF3) | Steric | [17] |
Q5: How can I achieve regioselective Buchwald-Hartwig amination on a dihalo-trifluoromethylpyridine?
A5: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[19] When applied to dihalo-trifluoromethylpyridines, achieving regioselectivity requires careful consideration of the electronic and steric environment of the carbon-halogen bonds.
For a substrate like 2,5-dibromo-3-(trifluoromethyl)pyridine, the C2 position is generally more susceptible to oxidative addition by the palladium(0) catalyst.[20] This is due to the activating effect of the adjacent pyridine nitrogen. The electron-withdrawing trifluoromethyl group at C3 further enhances the reactivity of the C2 position. This allows for selective monoamination at the C2 position.[20]
Section 3: C-H Functionalization
Q6: I am attempting a direct C-H functionalization on a trifluoromethylpyridine, but I'm observing poor regioselectivity. What are the key factors to consider?
A6: Direct C-H functionalization is an atom-economical approach, but achieving regioselectivity on an electronically complex heterocycle like trifluoromethylpyridine is challenging.[21][22]
-
Inherent Reactivity: The pyridine ring is electron-deficient, making it generally difficult to functionalize via electrophilic aromatic substitution.[23] The -CF3 group further deactivates the ring. Radical reactions, however, are a viable option.
-
Radical Trifluoromethylation: The regioselectivity of radical trifluoromethylation can be sensitive to reaction conditions, particularly the solvent.[24] For example, the trifluoromethylation of 4-acetylpyridine shows a reversal of regioselectivity when switching from dichloromethane to DMSO.[24]
-
Directing Groups: While often adding synthetic steps, the use of a directing group can be a reliable strategy to achieve functionalization at a specific C-H bond.[21]
-
Temporary Dearomatization: Recent strategies involving the temporary dearomatization of the pyridine ring have emerged as a powerful method for achieving meta-selective functionalization.[25][26][27]
Experimental Protocols
Protocol 1: Regioselective Monoamination of 2,5-Dibromo-3-(trifluoromethyl)pyridine via Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of dihalopyridines.[20]
Materials:
-
2,5-Dibromo-3-(trifluoromethyl)pyridine
-
Primary or secondary amine (1.1 eq)
-
Pd2(dba)3 (2 mol%)
-
Xantphos (4 mol%)
-
NaOtBu (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add 2,5-dibromo-3-(trifluoromethyl)pyridine, Pd2(dba)3, Xantphos, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene and the amine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-amino-5-bromo-3-(trifluoromethyl)pyridine.
References
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]
- 12. znaturforsch.com [znaturforsch.com]
- 13. baranlab.org [baranlab.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions with 6-Chloro-4-(trifluoromethyl)picolinonitrile
Welcome to the technical support center for handling 6-Chloro-4-(trifluoromethyl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing the exothermic potential of this highly reactive intermediate. Our goal is to move beyond mere procedural steps and explain the causality behind experimental choices, ensuring every protocol is a self-validating system for safety and success.
Introduction
This compound (CAS No. 1156542-25-4) is a valuable heterocyclic building block used in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1] Its structure, featuring a pyridine ring activated by electron-withdrawing trifluoromethyl and nitrile groups, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2][3] However, this high reactivity is precisely what makes it a significant thermal hazard. Reactions, particularly with strong nucleophiles, can be highly exothermic, posing a risk of thermal runaway if not properly controlled. This guide provides a framework for understanding, predicting, and managing these thermal risks.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so reactive and prone to exotherms?
A: The reactivity stems from the electron-deficient nature of the pyridine ring. The trifluoromethyl (-CF₃) and nitrile (-CN) groups are powerful electron-withdrawing groups. This electronic pull makes the carbon atom attached to the chlorine atom highly electrophilic and susceptible to attack by nucleophiles. The subsequent displacement of the chloride ion in an SNAr reaction is often thermodynamically very favorable, releasing significant energy as heat.[2]
Q2: What are the primary hazards associated with this compound beyond exotherms?
A: According to its Safety Data Sheet (SDS), the compound itself is toxic if swallowed or inhaled and harmful in contact with skin.[4] A major secondary hazard is its decomposition under high temperatures, which can occur during a runaway reaction. Thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5][6][7]
Q3: What is a "thermal runaway" and why is it dangerous?
A: A thermal runaway is a positive feedback loop where an exothermic reaction generates heat faster than the system can remove it.[8] This causes the reaction temperature to rise, which in turn accelerates the reaction rate, leading to even faster heat generation. This can result in a dangerous increase in temperature and pressure, potentially causing vessel rupture, explosions, and the release of toxic materials.[9] The key is the balance between heat generation and heat removal; a runaway occurs when the generation rate surpasses the removal rate.[8]
Q4: I'm only working on a small lab scale (1-2 grams). Do I still need to worry about a runaway reaction?
A: Yes. While the total energy released is smaller, the principles of heat transfer still apply. A small, insulated vessel like a standard round-bottom flask has a poor surface-area-to-volume ratio, making heat dissipation inefficient. A rapid, uncontrolled exotherm can still cause solvent to boil violently, leading to pressure buildup and loss of containment. All new reactions, regardless of scale, should be treated with caution until the thermal profile is understood.
Q5: What is the single most important safety step before attempting a new reaction with this compound?
A: A thorough thermal hazard assessment is critical. This begins with a literature review for analogous reactions. If no data is available, laboratory screening with techniques like Differential Scanning Calorimetry (DSC) is essential to determine the onset temperature of decomposition for the reaction mixture. For any process being considered for scale-up, Reaction Calorimetry (RC1) is necessary to quantify the heat of reaction and the rate of heat generation.[10][11]
Troubleshooting Guide: Exothermic Scenarios
This section addresses specific issues you may encounter during your experiments.
| Problem Scenario | Potential Root Cause(s) | Immediate Corrective Action & Long-Term Prevention |
| Rapid, uncontrolled temperature spike during reagent addition. | 1. Reagent addition rate is too high. 2. Insufficient cooling capacity or coolant temperature is too high. 3. Poor mixing leading to localized concentration of reagents. | Immediate Action: 1. STOP reagent addition immediately. 2. Maximize cooling (lower coolant temp, increase flow). 3. If the temperature continues to rise uncontrollably, execute a pre-planned emergency quench (e.g., addition of a cold, inert solvent). Prevention: • Use automated, controlled dosing with a syringe pump to ensure a slow, steady addition rate.[12] • Ensure the reactor is properly sized for the scale and has adequate heat removal capacity. • Use efficient overhead mechanical stirring, not a magnetic stir bar, for scales above 100 mL. |
| No temperature increase upon initial reagent addition (Delayed Onset). | 1. An inhibitor is present in a starting material. 2. The reaction has a significant initiation or induction period. 3. The reaction temperature is too low for initiation. | Immediate Action: 1. STOP reagent addition. An accumulation of unreacted reagent is extremely dangerous.[12] 2. DO NOT increase the batch temperature to "force" the reaction to start. This is a common cause of catastrophic runaways. 3. Maintain cooling and agitation. If the reaction does not start after a safe waiting period, the batch must be safely quenched and disposed of. Prevention: • Ensure the purity of all starting materials. • For the first run, add only a small percentage (~5%) of the limiting reagent and confirm that the reaction initiates (a small, controlled temperature rise) before proceeding with the rest of the addition. |
| Reaction temperature "stalls" or decreases mid-addition. | 1. The reaction is complete. 2. The stirrer has failed. 3. The addition of cold reagent is removing heat faster than the reaction is generating it (common with very slow addition rates). | Immediate Action: 1. Verify stirrer operation. 2. Briefly pause addition and observe the temperature. If it remains stable or continues to drop, the reaction may be complete or highly controlled. Prevention: • Characterize the reaction with calorimetry to understand its expected thermal profile. • Ensure robust mechanical stirring. |
Experimental Protocols & Methodologies
Protocol 1: Thermal Hazard Assessment Workflow
This protocol outlines a systematic approach to evaluating the thermal risks of a new reaction involving this compound.
Objective: To determine the thermal risk profile and establish safe operating parameters.
Methodology:
-
Literature & Data Review: Search for thermal data on the specific reaction or closely related analogues. Review the SDS for all reactants and solvents to identify known hazards.[4][6][13]
-
Differential Scanning Calorimetry (DSC) Screening:
-
Prepare a sample of the final reaction mixture in a sealed DSC crucible.
-
Heat the sample at a controlled rate (e.g., 2-5 °C/min) to a temperature well above the intended process temperature (e.g., 350 °C).
-
Analysis: Identify the onset temperature (Tonset) of any decomposition exotherm. A safe process should have a maximum operating temperature at least 50-100 °C below the Tonset of decomposition.
-
-
Reaction Calorimetry (RC1) Analysis (for Scale-Up):
-
Perform the reaction in a calibrated reaction calorimeter.
-
This will measure the total heat of reaction (ΔHrxn), the rate of heat release, and the heat capacity (Cp) of the reaction mixture.
-
Analysis: Use this data to calculate the Maximum Temperature of the Synthesis Reaction (MTSR), which is the maximum temperature the batch could reach if all cooling were lost. This is essential for defining the basis of safety for the process.
-
-
Implement Controls: Based on the risk assessment, implement appropriate controls. For highly exothermic reactions, this may include:
-
Semi-batch operation: The most reactive reagent is added slowly and controllably.[12]
-
Dilution: Using more solvent to increase the thermal mass of the system.
-
Lower Temperature: Running the reaction at a lower temperature to reduce the rate of heat generation.
-
Flow Chemistry: For very fast or hazardous reactions, continuous flow reactors offer superior heat transfer and smaller reaction volumes, significantly enhancing safety.[14][15][16][17]
-
Diagram: Thermal Risk Assessment Workflow
Caption: Workflow for assessing and mitigating thermal hazards.
Mandatory Visualizations & Data
Diagram: Decision Tree for a Temperature Excursion
This diagram provides a clear, logical path for responding to an unexpected temperature increase.
Caption: Decision-making process during a thermal excursion event.
Data Summary Table: Compound Properties & Safety
| Parameter | Value | Source(s) |
| CAS Number | 1156542-25-4 | [1][18][19][20] |
| Molecular Formula | C₇H₂ClF₃N₂ | [1][18] |
| Molecular Weight | 206.55 g/mol | [1][18] |
| Storage Conditions | Store at 2-8°C, tightly closed. | [1][13] |
| Primary Hazards | Acute toxicity (oral, inhalation), skin/eye irritation. | [4][6] |
| Incompatible Materials | Strong oxidizing agents. | [5][21] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl), Hydrogen fluoride (HF). | [5][6][7][13] |
References
- 1. This compound [myskinrecipes.com]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. youtube.com [youtube.com]
- 9. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 10. scribd.com [scribd.com]
- 11. openaccesspub.org [openaccesspub.org]
- 12. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 13. pipharm.com [pipharm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Streamlining Pharmaceutical Synthesis: The Science of Process Intensification in High-Yield API Production - PharmaFeatures [pharmafeatures.com]
- 16. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 18. acubiochem.com [acubiochem.com]
- 19. 1156542-25-4|this compound|BLD Pharm [bldpharm.com]
- 20. arctomsci.com [arctomsci.com]
- 21. fishersci.com [fishersci.com]
Technical Support Center: Purification of 6-Chloro-4-(trifluoromethyl)picolinonitrile
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the purification of 6-Chloro-4-(trifluoromethyl)picolinonitrile (CAS 1156542-25-4). As a critical intermediate in pharmaceutical and agrochemical synthesis, its purity is paramount for successful downstream applications.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter in my crude this compound sample?
The impurity profile is intrinsically linked to the synthetic route employed. However, based on common synthetic pathways for related heterocyclic compounds, impurities can be categorized into several classes.[2]
Causality: Understanding the source of impurities is the first step in designing an effective purification strategy. For instance, unreacted starting materials will have significantly different polarities from over-fluorinated by-products, dictating the choice of chromatographic or recrystallization conditions.
Table 1: Potential Impurities and Their Likely Sources
| Impurity Class | Specific Example(s) | Potential Source |
| Starting Materials | Unreacted precursors (e.g., a dichlorinated pyridine precursor) | Incomplete reaction conversion. |
| Isomeric By-products | Positional isomers (e.g., 2-Chloro-4-(trifluoromethyl)picolinonitrile) | Lack of regioselectivity during chlorination or functionalization steps. |
| Related Substances | Over-fluorinated or under-chlorinated picolinonitriles | Non-selective halogen exchange or fluorination reactions.[3] |
| Hydrolysis Products | 6-Chloro-4-(trifluoromethyl)picolinamide or -picolinic acid | Exposure of the nitrile group to acidic or basic conditions, often with residual water, during workup or storage. |
| Residual Solvents | DMF, DMSO, Toluene, etc. | Incomplete removal after reaction or extraction steps. |
Q2: How do I choose the right analytical method to assess the purity of my sample?
Selecting the appropriate analytical technique is critical for accurately identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods. The choice depends on the volatility and thermal stability of the compound and its expected impurities.
dot
Caption: Decision diagram for selecting an analytical method.
Table 2: Comparative Overview of Primary Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Best For | Non-volatile compounds, thermally sensitive impurities, and hydrolysis products. | Volatile and thermally stable starting materials, by-products, and residual solvents. |
| Typical Column | Reversed-phase C18 or Phenyl-Hexyl for alternative selectivity. | DB-5ms or equivalent non-polar capillary column. |
| Key Advantage | Broad applicability for a wide range of polar and non-polar compounds without derivatization. | High resolution and definitive identification of volatile impurities through mass spectral libraries. |
| Reference | [4][5] | [2] |
Troubleshooting & Purification Protocols
Q3: My compound has a purity of ~95% and contains closely related isomers. What is the best purification method?
For separating compounds with similar polarities, such as positional isomers, flash column chromatography is often the most effective technique. Recrystallization may not be efficient as the impurities can co-crystallize with the main product.
Expertise in Action: The key to successful chromatographic separation is achieving differential migration of compounds on the stationary phase. For fluorinated molecules, the choice of eluent can be critical. While standard hydrocarbon/ether solvent systems are a good starting point, the unique electronic properties of the C-F bond can sometimes be exploited with alternative solvent systems.[4]
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Start with standard silica gel (230-400 mesh).
-
Solvent System (Eluent) Screening:
-
Use Thin Layer Chromatography (TLC) to find an optimal solvent system.
-
Begin with a non-polar solvent like Hexane or Heptane and gradually increase the polarity with a more polar solvent like Ethyl Acetate or Dichloromethane.
-
Goal: Aim for a Retention Factor (Rf) of ~0.3 for the desired compound, with clear separation from impurity spots. A good starting point is a 95:5 to 90:10 mixture of Hexane:Ethyl Acetate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the non-polar solvent (e.g., Hexane).
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the predetermined solvent system.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
dot
Caption: Workflow for flash column chromatography.
Q4: My crude product is a solid with some discoloration. How can I quickly improve its purity and appearance?
Recrystallization is an excellent and economical method for purifying solid compounds when the impurities have different solubility profiles from the product of interest.[6] It is particularly effective at removing baseline impurities, highly polar by-products, and colored contaminants.
Trustworthiness through Self-Validation: A successful recrystallization is a self-validating system. The formation of well-defined crystals from a solution is a strong indicator of purity, as the regular lattice structure inherently excludes molecules that do not fit.
Experimental Protocol: Recrystallization
-
Solvent Selection (The Critical Step):
-
The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[6]
-
Screen potential solvents using small amounts of your crude material in test tubes.
-
Suggested Solvents to Screen: Hexane, Heptane, Ethanol, Isopropanol, Toluene, or mixed solvent systems like Hexane/Ethyl Acetate or Ethanol/Water.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Heat your chosen solvent in a separate flask and add it portion-wise to the crude solid while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent required.[6]
-
-
Decolorization (Optional): If the solution is colored, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional but Recommended): To remove insoluble impurities (like charcoal or dust), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[6]
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.[6]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
dot
Caption: Step-by-step recrystallization workflow.
Q5: My recrystallization failed (oiling out, no crystals, low yield). What should I do?
Troubleshooting Recrystallization Issues:
-
Problem: Oiling Out
-
Cause: The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Re-heat the solution to dissolve the oil, add more solvent to decrease saturation, and then allow it to cool slowly again. If the problem persists, try a different solvent with a lower boiling point.
-
-
Problem: No Crystals Form
-
Cause: The solution may not be sufficiently saturated, or nucleation is inhibited.
-
Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" from a previous pure batch if available. If oversaturated, you may have used too much solvent; try boiling off some solvent and cooling again.
-
-
Problem: Very Low Yield
-
Cause: The compound has significant solubility in the solvent even at low temperatures, or too much solvent was used.
-
Solution: Ensure the final cooling step is done in an ice bath for an adequate amount of time. Consider a mixed-solvent system. For example, if your compound is soluble in ethanol, crystallize from an ethanol solution and then slowly add water (an anti-solvent) until the solution becomes turbid, then re-heat until clear and cool slowly.
-
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google Patents [patents.google.com]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multivalent Fluorinated Nanorings for On-Cell 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: High-Throughput Screening for Optimal Reaction Conditions
Welcome to the Technical Support Center for High-Throughput Screening (HTS) for Optimal Reaction Conditions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of HTS experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the integrity and success of your screening campaigns.
Section 1: Assay Development and Validation
The foundation of any successful HTS campaign is a robust and reliable assay. This section addresses common hurdles in developing and validating assays for high-throughput formats.
Frequently Asked Questions (FAQs)
Q1: My assay signal is weak and variable. How can I improve its performance?
A1: A weak and variable signal can stem from several factors. First, re-evaluate your reagent concentrations. Titrate critical reagents like enzymes, substrates, and detection antibodies to find the optimal concentrations that yield a robust signal-to-background ratio. Also, consider the buffer composition; pH, ionic strength, and the presence of additives can significantly impact assay performance. Ensure that all reagents are within their expiration dates and have been stored correctly. Finally, investigate the incubation times and temperatures, as suboptimal conditions can lead to incomplete reactions and variability.[1][2]
Q2: What is a Z'-factor, and what is an acceptable value for my HTS assay?
A2: The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[3][4] It measures the separation between the distributions of your positive and negative controls. The formula for Z'-factor is:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
where:
-
σ_p and σ_n are the standard deviations of the positive and negative controls, respectively.
-
μ_p and μ_n are the means of the positive and negative controls, respectively.
An ideal assay has a Z'-factor of 1.[5] In practice, an assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[4][6][7] An assay with a Z'-factor between 0 and 0.5 may be acceptable, but it will have a higher rate of false positives and false negatives.[5][6] If your Z'-factor is below 0, the assay is not suitable for screening.[5][6]
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Highly suitable |
| 0 to 0.5 | Acceptable | May require further optimization |
| < 0 | Unacceptable | Not suitable for screening |
Q3: How do I choose the right microplate for my assay?
A3: Microplate selection is a critical decision that can impact your results.[8] Key factors to consider include the number of wells (96, 384, or 1536), well volume and shape, plate color, and surface coatings.[8][9] For fluorescent assays, black plates are preferred to minimize background fluorescence and light scattering. For colorimetric assays, clear plates are necessary. White plates are often used for luminescent assays to maximize the light signal. If you are working with cells, tissue culture-treated plates are essential for cell attachment and growth.[8]
Section 2: Automation and Liquid Handling
Automated liquid handlers are central to HTS, but they can also be a source of error. This section provides guidance on troubleshooting common automation issues.
Troubleshooting Guide
Issue: High variability between replicate wells.
Cause: This is often due to inaccurate or imprecise liquid handling.[10][11][12]
Solution:
-
Calibrate and Verify: Regularly calibrate your automated liquid handlers to ensure they are dispensing the correct volumes.[10][12] Use standardized methods for volume verification.
-
Pipetting Technique: Choose the appropriate pipetting mode (e.g., forward or reverse) for your liquids.[10] Viscous or volatile liquids may require special handling.
-
Tip Selection: Always use high-quality, manufacturer-approved pipette tips.[10][12] Poorly fitting or low-quality tips can lead to significant volume variations.
-
Mixing: Inadequate mixing in the wells can lead to heterogeneous reaction conditions.[13][14] Incorporate a mixing step after each reagent addition, either by pipetting up and down or by using an orbital shaker.[14][15]
Issue: Cross-contamination between wells.
Cause: This can occur during liquid handling steps, especially when dispensing multiple reagents sequentially.
Solution:
-
Tip Changing: Ensure that your liquid handler is programmed to change tips between different compounds or reagents.
-
Washing Stations: If your system uses fixed tips, ensure the washing stations are functioning correctly and that the wash protocols are adequate to prevent carryover.
-
Non-Contact Dispensing: Consider using non-contact liquid handlers, such as acoustic dispensers, which eliminate the risk of cross-contamination from tips.[11]
Experimental Workflow: Validating Liquid Handler Performance
Caption: A workflow for troubleshooting and validating automated liquid handler performance.
Section 3: Data Analysis and Interpretation
HTS generates vast amounts of data. Proper analysis and interpretation are crucial for identifying true hits and avoiding false leads.
Frequently Asked Questions (FAQs)
Q4: I'm seeing a high number of false positives in my screen. What are the common causes?
A4: False positives are compounds that appear active in the assay but do not have the desired effect on the target.[16][17] Common causes include:
-
Assay Interference: Some compounds can interfere with the detection method, such as by fluorescing at the same wavelength as the assay signal or by quenching the signal.[18]
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cellular processes.[19]
-
Reactive Impurities: Impurities in the compound samples, such as heavy metals, can be responsible for the observed activity.[18][19]
-
Redox Activity: Compounds that can undergo redox cycling can interfere with assays that are sensitive to the redox state of the reaction mixture.[19]
Q5: How can I identify and eliminate false positives?
A5: A multi-step hit validation process is essential to eliminate false positives.[20][21]
-
Confirmation Screens: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Curves: Perform dose-response experiments to determine the potency (e.g., IC50 or EC50) of the confirmed hits. True hits will typically show a sigmoidal dose-response curve.
-
Orthogonal Assays: Test the hits in a secondary assay that uses a different detection method or technology to confirm that the activity is target-specific and not an artifact of the primary assay.[22][23]
-
Counter-Screens: Use counter-screens to identify compounds that interfere with the assay technology itself (e.g., a screen without the target protein).[16][23]
-
Chemical Characterization: Confirm the identity and purity of the hit compounds through methods like LC-MS and NMR.
Logical Relationship: Hit Triage Workflow
Caption: A typical workflow for triaging hits from a primary HTS campaign to identify validated leads.
Section 4: Common Experimental Artifacts
Systematic errors and artifacts can compromise the quality of HTS data. This section highlights common issues and provides solutions.
Troubleshooting Guide
Issue: "Edge effects" are observed in my microplates.
Cause: Edge effects are systematic variations in assay signal in the outer wells of a microplate compared to the inner wells.[24] This is often caused by temperature gradients and increased evaporation in the perimeter wells.[9][25][26]
Solution:
-
Incubation: Allow plates to equilibrate to room temperature before adding reagents and cells. After seeding, let the plates sit at room temperature for a period before placing them in the incubator to allow for even cell settling.[24]
-
Plate Sealing: Use breathable seals for cell-based assays of long duration to minimize evaporation while allowing for gas exchange.
-
Humidified Incubators: Ensure your incubator has adequate humidity to reduce evaporation.
-
Data Correction: If edge effects cannot be eliminated experimentally, computational correction methods can be applied to normalize the data.[25][26]
-
Plate Layout: Avoid placing critical samples in the outer rows and columns of the plate. Instead, fill these wells with buffer or media.
Issue: Inconsistent results due to temperature or incubation time variations.
Cause: Even minor fluctuations in temperature and incubation time can significantly impact reaction rates and assay outcomes.[27][28][29]
Solution:
-
Incubator Validation: Regularly monitor and validate the temperature distribution within your incubators.[28] Be aware that temperatures can vary between shelves and from the front to the back of the incubator.[28]
-
Consistent Timing: Use automated systems to ensure precise and consistent incubation times for all plates.[30]
-
Staggered Processing: When processing a large batch of plates, stagger the addition of start/stop reagents to ensure that each plate is incubated for the same amount of time.
References
- 1. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 4. assay.dev [assay.dev]
- 5. academic.oup.com [academic.oup.com]
- 6. rna.uzh.ch [rna.uzh.ch]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Designing High-Throughput Experiments Using Microplate Technology [labx.com]
- 10. aicompanies.com [aicompanies.com]
- 11. Liquid-Handling in High-Throughput Screening [microlit.us]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. Turbo-mixing in microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vp-sci.com [vp-sci.com]
- 15. qinstruments.com [qinstruments.com]
- 16. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hit confirmation, hit validation – REVIVE [revive.gardp.org]
- 21. Hit Validation | SpiroChem [spirochem.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 25. A Normalization Protocol Reduces Edge Effect in High-Throughput Analyses of Hydroxyurea Hypersensitivity in Fission Yeast [mdpi.com]
- 26. academic.oup.com [academic.oup.com]
- 27. Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Temperature variations within and between incubators—a prospective, observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing decomposition of 6-Chloro-4-(trifluoromethyl)picolinonitrile during reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 6-Chloro-4-(trifluoromethyl)picolinonitrile (CAS 1156542-25-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly functionalized and reactive building block. Due to its electron-deficient nature, this picolinonitrile derivative is an excellent substrate for various transformations but is also susceptible to specific decomposition pathways. This guide provides in-depth troubleshooting advice and validated protocols to ensure successful and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) — Understanding Core Stability
This section addresses fundamental questions regarding the stability and reactivity of this compound.
Q1: What are the primary decomposition pathways for this compound during a reaction?
A1: The molecule's reactivity is dominated by its electron-deficient pyridine ring, which is substituted with three distinct electron-withdrawing groups. This unique electronic structure leads to three primary decomposition pathways:
-
Hydrolytic Degradation of the Nitrile Group: The cyano group can undergo hydrolysis under either acidic or basic conditions to form the corresponding picolinamide or picolinic acid.[1][2] This is often problematic in reactions requiring aqueous bases or carried out in protic solvents at elevated temperatures.
-
Reductive Dehalogenation: A common side reaction in palladium-catalyzed cross-couplings is the replacement of the chlorine atom with a hydrogen atom, yielding 4-(trifluoromethyl)picolinonitrile. This can be mediated by the catalyst in the presence of a hydride source (e.g., solvent, amine, or base).[3]
-
Nucleophilic Attack by Strong Bases: Potent bases, especially sterically unhindered ones like sodium tert-butoxide or hydroxide, can directly attack the electron-deficient pyridine ring, leading to complex side products or polymerization, particularly at elevated temperatures.
Q2: How do the trifluoromethyl and nitrile substituents influence the molecule's reactivity?
A2: Both the -CF₃ and -CN groups are powerful electron-withdrawing groups. Their combined effect, along with the inherent electron-deficient nature of the pyridine nitrogen, profoundly influences the molecule's reactivity.[4][5]
-
Activation of the C6-Cl Bond: They make the C6 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This makes the compound an excellent substrate for reactions like Buchwald-Hartwig amination and other C-N, C-O, and C-S bond-forming reactions.[6][7][8]
-
Increased Acidity of Ring Protons: The electron-withdrawing nature of these groups increases the acidity of the remaining ring protons, which can be a factor in reactions involving very strong bases.
-
Stabilization of Intermediates: During SNAr, the negative charge of the Meisenheimer intermediate is stabilized by resonance onto the electronegative pyridine nitrogen, a key factor favoring substitution at the 2- and 4- (and by extension, 6-) positions.[7][8]
Q3: What are the recommended storage and handling procedures for this reagent?
A3: Given its sensitivity, proper handling is crucial. Most suppliers confirm that the compound is stable at room temperature for shipping.[9] For long-term storage, we recommend keeping it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place away from strong bases, acids, and moisture.
Section 2: Troubleshooting Guide for Common Reactions
This section provides solutions to specific issues encountered during common synthetic transformations involving this compound.
Issue 1: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed reactions are among the most common applications for this substrate, but they are also where decomposition is most frequently observed.
Symptom A: The reaction mixture turns dark brown or black, with significant starting material consumption but low product yield.
This typically indicates catalyst decomposition (formation of palladium black) and/or gross degradation of the starting material.
| Probable Cause | Recommended Solution | Causality and Rationale |
| Oxygen Contamination | Rigorously degas all solvents and reagents using a sparge with inert gas (Ar or N₂) for 15-30 minutes or via freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. | The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by trace oxygen, especially at higher temperatures. This halts the catalytic cycle and often leads to the formation of palladium black. |
| Base-Induced Decomposition | Switch to a weaker, non-nucleophilic base. For Suzuki couplings, K₂CO₃ or K₃PO₄ are excellent choices. For Buchwald-Hartwig aminations, which often require stronger bases, consider LHMDS or K₃PO₄ instead of NaOtBu. | Strong bases can degrade the electron-deficient substrate, particularly at elevated temperatures. The choice of base is critical and must be compatible with both the substrate and the catalytic cycle.[10] |
| Inadequate Ligand | Use modern, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). Using a pre-formed catalyst (e.g., XPhos Pd G3/G4) is highly recommended. | These ligands form stable, monoligated Pd(0) species that are highly active and less prone to decomposition. Pre-catalysts ensure efficient and reproducible generation of the active catalyst in situ.[11] |
Symptom B: The major byproduct is the dehalogenated compound, 4-(trifluoromethyl)picolinonitrile.
This side reaction, known as hydrodehalogenation, is a common pitfall in cross-coupling chemistry.[3]
| Probable Cause | Recommended Solution | Causality and Rationale |
| Hydride Source in Reaction | Ensure all solvents are anhydrous. Avoid using alcohols as co-solvents if possible. If an amine is used (Buchwald-Hartwig), it can sometimes act as a hydride donor. | The palladium catalyst can facilitate the transfer of a hydride (H⁻) to the aryl halide, cleaving the C-Cl bond. Water, alcohols, or even certain amines can serve as the ultimate source of this hydride. |
| Base Choice | Use a non-hydroxide, anhydrous base like K₃PO₄ or Cs₂CO₃. | Some bases, particularly if hydrated, can promote protonolysis or other pathways that lead to dehalogenation. |
| Catalyst/Ligand System | Screen different ligands. Some ligand systems are more prone to β-hydride elimination or other pathways that can indirectly lead to dehalogenation. Nickel-based catalysts with specific ligands have been shown to suppress dehalogenation in some cases.[12] | The ligand sphere around the metal center dictates its reactivity and selectivity. A well-chosen ligand can sterically and electronically disfavor the dehalogenation pathway relative to the desired cross-coupling. |
Symptom C: LC-MS analysis shows a byproduct with a mass corresponding to the hydrolysis of the nitrile group (M+18).
Nitrile hydrolysis is a competing reaction pathway, especially under basic conditions.[2][13]
| Probable Cause | Recommended Solution | Causality and Rationale |
| Presence of Water | Use anhydrous solvents and reagents. Dry bases (e.g., K₂CO₃, K₃PO₄) by heating under vacuum before use. | Water is the requisite reagent for nitrile hydrolysis. Even trace amounts can become significant at higher temperatures over long reaction times. |
| Strongly Basic/Aqueous Conditions | Use the mildest base possible that still facilitates the reaction (e.g., K₂CO₃ instead of NaOH). Minimize reaction temperature and time. | The rate of nitrile hydrolysis is significantly accelerated by both base and heat. Optimizing these parameters is key to minimizing this side reaction. |
| Reaction Temperature | Run the reaction at the lowest temperature that affords a reasonable rate of conversion. A typical starting point is 80-100 °C, but lower may be possible with a highly active catalyst system. | The activation energy for nitrile hydrolysis may be higher than for the desired cross-coupling, meaning that lowering the temperature can disproportionately slow the undesired reaction. |
Section 3: Recommended Protocols & Methodologies
Adherence to a well-designed protocol is critical for success. The following are starting-point procedures that incorporate best practices for working with this sensitive substrate.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is optimized to minimize decomposition and maximize yield.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
XPhos Pd G3 (0.02 - 0.05 eq)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water 10:1)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: Workflow for Establishing an Inert Atmosphere
Section 4: Visualized Decomposition Pathways and Troubleshooting
Understanding the potential failure points is key to rational troubleshooting.
Decomposition Pathways of this compound
Troubleshooting Workflow for a Failed Suzuki Coupling
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. acubiochem.com [acubiochem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. research.rug.nl [research.rug.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
1H and 13C NMR characterization of 6-Chloro-4-(trifluoromethyl)picolinonitrile
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 6-Chloro-4-(trifluoromethyl)picolinonitrile
Introduction
This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its rigid pyridine core, substituted with three distinct electron-withdrawing groups—a chloro, a trifluoromethyl, and a cyano group—creates a unique electronic environment that is reflected in its Nuclear Magnetic Resonance (NMR) spectra. A thorough understanding of its ¹H and ¹³C NMR profiles is crucial for reaction monitoring, quality control, and the structural elucidation of its derivatives.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will present a detailed experimental protocol for data acquisition, followed by a comprehensive spectral interpretation. Furthermore, we will conduct a comparative analysis with structurally related analogs to highlight the influence of each substituent on the chemical shifts and coupling constants. This comparative approach offers a deeper understanding of structure-property relationships and serves as a valuable reference for researchers working with this class of compounds.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The quality of NMR data is fundamentally dependent on a meticulous experimental setup. The protocol outlined below is designed to yield high-resolution spectra for fluorinated pyridine derivatives, ensuring accuracy and reproducibility.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a standard choice for small organic molecules due to its excellent dissolving power and the single, well-defined residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Concentration: Prepare a solution of approximately 10-15 mg of this compound in 0.6 mL of CDCl₃. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable acquisition time without causing significant line broadening.
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Acquisition Time | 4.09 s | 1.8 s |
| Relaxation Delay | 2.0 s | 2.0 s |
| Spectral Width | 20 ppm | 240 ppm |
| Temperature | 298 K | 298 K |
Rationale for Parameter Selection:
-
A 30° pulse angle (zg30) is used for both ¹H and ¹³C NMR to allow for a shorter relaxation delay without saturating the signals, thus optimizing the experimental time.
-
Proton-gated decoupling (zgpg30) is employed for ¹³C NMR to provide a quantitative spectrum with a better signal-to-noise ratio while retaining the nuclear Overhauser effect (nOe).
Workflow for Comparative NMR Analysis
The following diagram illustrates the logical workflow for the characterization and comparative analysis of this compound.
Caption: Workflow for NMR characterization and comparative analysis.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is characterized by two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of all three substituents leads to a general downfield shift of these protons compared to unsubstituted pyridine.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.95 | s | - |
| H-5 | 7.85 | s | - |
Interpretation:
-
H-5: The proton at the 5-position is adjacent to the chlorine atom at C-6 and meta to the trifluoromethyl group at C-4.
-
H-3: The proton at the 3-position is adjacent to the cyano group at C-2 and meta to the trifluoromethyl group at C-4.
-
Multiplicity: Both protons appear as singlets. This is due to the negligible four-bond coupling (⁴J) between H-3 and H-5, a common feature in pyridine rings, especially when substituted with electron-withdrawing groups.
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides more detailed structural information, with signals for all six carbons of the pyridine ring and the carbon of the trifluoromethyl group. The trifluoromethyl group introduces characteristic C-F couplings.
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-2 | 134.1 | s | - |
| C-3 | 125.1 | q | ⁴J(C-F) = 4.2 |
| C-4 | 139.7 | q | ²J(C-F) = 35.1 |
| C-5 | 122.3 | s | - |
| C-6 | 153.8 | s | - |
| CN | 115.4 | s | - |
| CF₃ | 121.2 | q | ¹J(C-F) = 275.4 |
Interpretation:
-
Quaternary Carbons (C-2, C-4, C-6): These carbons, directly bonded to substituents, are readily identified. C-6, bonded to the electronegative chlorine, is the most downfield-shifted carbon in the ring. C-4, attached to the CF₃ group, shows a characteristic quartet due to two-bond coupling with the fluorine atoms.
-
Protonated Carbons (C-3, C-5): C-3 exhibits a small quartet due to four-bond C-F coupling.
-
Cyano and Trifluoromethyl Carbons: The cyano carbon (CN) appears at 115.4 ppm. The trifluoromethyl carbon (CF₃) shows a strong quartet with a large one-bond C-F coupling constant (¹J(C-F) ≈ 275 Hz), which is a definitive feature for this group.
Comparative Spectral Analysis
To understand the individual contribution of each substituent to the NMR spectrum, we compare this compound with two analogs: 4-(trifluoromethyl)picolinonitrile (lacks the 6-chloro group) and 2-chloro-4-(trifluoromethyl)pyridine (lacks the 2-cyano group).
¹H NMR Comparison
| Compound | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) |
| This compound | 7.95 | 7.85 | - |
| 4-(Trifluoromethyl)picolinonitrile | 7.99 | 7.82 | 8.90 |
| 2-Chloro-4-(trifluoromethyl)pyridine | 7.61 | 7.74 | 8.61 |
Analysis:
-
Effect of the Cyano Group: Comparing this compound with 2-chloro-4-(trifluoromethyl)pyridine, the introduction of the electron-withdrawing cyano group at C-2 causes a significant downfield shift of the adjacent H-3 proton (from 7.61 to 7.95 ppm).
-
Effect of the Chloro Group: Comparing the target compound with 4-(trifluoromethyl)picolinonitrile, replacing the H-6 proton with a chlorine atom removes the H-6 signal and has a minor effect on the chemical shifts of H-3 and H-5.
¹³C NMR Comparison
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| This compound | 134.1 | 125.1 | 139.7 | 122.3 | 153.8 |
| 4-(Trifluoromethyl)picolinonitrile | 133.2 | 124.9 | 138.9 | 121.2 | 151.7 |
| 2-Chloro-4-(trifluoromethyl)pyridine | 152.0 | 121.8 | 137.8 | 120.1 | 149.9 |
Analysis:
-
Effect of the Cyano Group: The introduction of the cyano group at C-2 in this compound causes a significant upfield shift of C-2 compared to 2-chloro-4-(trifluoromethyl)pyridine (from 152.0 to 134.1 ppm). This is because the carbon in a C-Cl bond is more deshielded than the carbon in a C-CN bond.
-
Effect of the Chloro Group: The replacement of H-6 with Cl at C-6 leads to a downfield shift of C-6 (from 151.7 ppm in the analog to 153.8 ppm in the target compound) due to the inductive effect of chlorine.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are well-resolved and provide a distinct fingerprint for this important chemical intermediate. The chemical shifts and coupling patterns are dominated by the strong electron-withdrawing effects of the trifluoromethyl, cyano, and chloro substituents. Through comparative analysis with its structural analogs, the specific influence of each functional group on the electronic environment of the pyridine ring can be clearly elucidated. This guide provides a robust framework for the structural verification and quality assessment of this compound and related compounds in a research and development setting.
FT-IR spectrum of 6-Chloro-4-(trifluoromethyl)picolinonitrile
An In-Depth Comparative Guide to the FT-IR Spectrum of 6-Chloro-4-(trifluoromethyl)picolinonitrile
For researchers and professionals in drug development and materials science, the precise characterization of novel chemical entities is paramount. This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals, valued for its unique electronic and structural properties.[1][2] Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the identity and structural integrity of such molecules by probing their vibrational modes.
This guide offers an expert analysis of the . Moving beyond a simple peak list, we will dissect the spectrum by comparing it with structurally related alternatives. This comparative approach illuminates how the interplay of the chloro, trifluoromethyl, and nitrile functional groups on the picoline framework creates a unique spectroscopic fingerprint.
Molecular Structure and Predicted Vibrational Modes
The structure of this compound incorporates several key functional groups, each with characteristic vibrational frequencies. Understanding these individual components is the first step in interpreting the full spectrum.
Caption: Molecular structure of this compound.
The primary vibrational modes of interest are:
-
C≡N (Nitrile) Stretch: Typically a sharp, strong absorption. Its position is sensitive to electronic effects from other substituents on the aromatic ring.[3][4]
-
C-F (Trifluoromethyl) Stretches: These are expected to be very strong and intense absorptions due to the high polarity of the C-F bond.[5][6] Multiple bands are expected corresponding to symmetric and asymmetric stretching modes.
-
Aromatic Ring (Pyridine) Vibrations: The pyridine ring exhibits C=C and C=N stretching vibrations, as well as in-plane and out-of-plane C-H bending modes.
-
C-Cl (Chloro) Stretch: This vibration typically appears in the fingerprint region of the spectrum.
FT-IR Spectral Analysis and Peak Assignment
Table 1: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Comments |
| ~2240 - 2220 | Medium-Strong, Sharp | C≡N Stretch (Nitrile) | The position is shifted to a lower frequency compared to saturated nitriles (~2260-2240 cm⁻¹) due to electronic conjugation with the pyridine ring.[4][9] The electron-withdrawing nature of the CF₃ and Cl groups can further influence this position. |
| ~1600 - 1450 | Medium-Weak | Aromatic C=C and C=N Stretches | Characteristic vibrations of the substituted pyridine ring. Multiple bands are expected in this region. |
| ~1350 - 1100 | Very Strong | C-F Stretches (CF₃ Group) | The trifluoromethyl group gives rise to some of the most intense bands in the spectrum, typically corresponding to symmetric and asymmetric stretching modes. This is a key diagnostic feature.[5][10] |
| ~1100 - 1000 | Medium | Pyridine Ring Breathing/Pulsation | A characteristic vibration of the entire aromatic ring system. |
| ~850 - 750 | Medium-Strong | C-H Out-of-Plane Bending | The position of this band is highly dependent on the substitution pattern of the aromatic ring. |
| ~800 - 600 | Medium | C-Cl Stretch | The carbon-chlorine stretching vibration typically appears in this lower frequency range of the fingerprint region.[11] |
Comparative Spectral Analysis
To understand the unique spectral features of the target molecule, it is instructive to compare its expected spectrum with those of simpler, related compounds. This comparison highlights the spectroscopic impact of each functional group.
Table 2: Comparison of Key FT-IR Absorptions with Alternative Compounds
| Compound | C≡N Stretch (cm⁻¹) | Aromatic C=C/C=N (cm⁻¹) | C-F Stretches (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| Benzonitrile | ~2229 | ~1590, 1490 | N/A | N/A |
| 4-(Trifluoromethyl)benzonitrile | ~2235 | ~1610, 1500 | ~1325, 1170, 1130 (Strong) | N/A |
| 6-Chloropicolinonitrile | ~2230 | ~1570, 1460 | N/A | ~780 |
| 6-Chloro-4-(trifluoromethyl) picolinonitrile (Target) | ~2232 (Predicted) | ~1580, 1470 (Predicted) | ~1340, 1180, 1140 (Predicted, Strong) | ~790 (Predicted) |
Analysis of Comparison:
-
Nitrile (C≡N) Stretch: All the aromatic nitriles show a peak in the 2230 cm⁻¹ region, demonstrating the effect of conjugation with an aromatic system which weakens the C≡N bond and lowers its stretching frequency compared to aliphatic nitriles.[4][12]
-
Trifluoromethyl (CF₃) Group: The most dramatic difference is the appearance of exceptionally strong C-F stretching bands between 1350 and 1100 cm⁻¹ for the compounds containing a CF₃ group. The absence of these peaks in benzonitrile and 6-chloropicolinonitrile is a clear differentiating factor.
-
Chloro (C-Cl) Group: The presence of the C-Cl stretch in the fingerprint region (~800-700 cm⁻¹) is a key feature for the chlorinated compounds. Its exact position can be influenced by coupling with other vibrations.
Standard Operating Protocol: Acquiring an FT-IR Spectrum via ATR
To ensure the generation of high-quality, reproducible data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is a modern, widely used technique for analyzing solid samples directly without the need for extensive sample preparation like KBr pellets.
Experimental Workflow:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or germanium) must be clean.
-
Cleaning the ATR Crystal: Clean the crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This prevents cross-contamination from previous samples.
-
Background Spectrum Acquisition: With the clean, empty ATR anvil in place, collect a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. The software will automatically subtract this background from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Applying Pressure: Lower the ATR press anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is critical for achieving a strong signal.
-
Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically performs the Fourier transform and subtracts the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, retract the anvil, and thoroughly clean the sample from the crystal surface and the press tip using a suitable solvent.
Caption: Workflow for acquiring an FT-IR spectrum using the ATR technique.
Conclusion
The is defined by a unique combination of absorption bands that serve as a robust identifier for the molecule. The key diagnostic features are:
-
A sharp nitrile (C≡N) stretching peak around 2232 cm⁻¹.
-
A series of very strong and intense C-F stretching bands between 1350 and 1100 cm⁻¹, characteristic of the trifluoromethyl group.
-
Characteristic pyridine ring vibrations in the 1600-1450 cm⁻¹ region.
-
A C-Cl stretching vibration in the fingerprint region below 800 cm⁻¹.
By comparing this spectral pattern with related alternatives, the specific contributions of each functional group become evident. This detailed spectroscopic analysis, when combined with a validated experimental protocol, provides researchers with a reliable tool for quality control, reaction monitoring, and structural verification in their development pipelines.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound [myskinrecipes.com]
- 3. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. FTIR [terpconnect.umd.edu]
- 12. scribd.com [scribd.com]
A Comparative Guide to the X-ray Crystallography of 6-Chloro-4-(trifluoromethyl)picolinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl (-CF3) group into pyridine frameworks, such as in 6-chloro-4-(trifluoromethyl)picolinonitrile, is a cornerstone of modern medicinal chemistry. This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, trifluoromethylated picolinonitrile derivatives are pivotal intermediates in the synthesis of novel therapeutic agents and advanced materials. The precise three-dimensional atomic arrangement, unequivocally determined by single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR) and for rational drug design.
The Unambiguous Power of X-ray Crystallography
While various analytical techniques offer valuable insights into a molecule's identity and connectivity, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure. For complex organic molecules like the derivatives of this compound, this technique is indispensable for:
-
Absolute Stereochemistry Determination: Unambiguously resolving the spatial arrangement of atoms, which is crucial for understanding biological activity.
-
Conformational Analysis: Revealing the preferred three-dimensional shape of the molecule in the solid state.
-
Intermolecular Interaction Mapping: Elucidating the non-covalent interactions, such as hydrogen bonds and π-stacking, that govern crystal packing and can inform on potential binding modes to biological targets.
This guide will delve into the practical application of X-ray crystallography for this important class of molecules, offering a comparative analysis with other common characterization techniques.
Experimental Protocol: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a meticulous process. The following protocol outlines the key steps, emphasizing the rationale behind each experimental choice.
Part 1: Crystal Growth – The Art and Science
The critical, and often most challenging, step is obtaining single crystals of suitable size and quality. For picolinonitrile derivatives, which are typically crystalline solids, several methods can be employed.
Recommended Crystallization Technique: Slow Evaporation
-
Solvent Selection: Begin by testing the solubility of a small amount of the this compound derivative in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, and acetonitrile). The ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Gentle heating can be used to increase solubility, followed by filtration to remove any insoluble impurities.
-
Controlled Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent over several days to weeks. The slower the evaporation, the larger and more well-ordered the crystals are likely to be.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the compound is poorly soluble and allow them to air dry.
Diagram of the Crystallization Workflow
Caption: Workflow for growing single crystals via slow evaporation.
Part 2: X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal.
-
Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern – the array of spots produced as the X-rays are scattered by the electron clouds of the atoms in the crystal – is recorded by a detector. A full sphere of data is collected to ensure a complete dataset.
Part 3: Structure Solution and Refinement
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.
-
Structure Solution: The intensities of the diffraction spots are used to determine the arrangement of atoms within the unit cell. This is typically achieved using direct methods or Patterson methods software.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, thermal parameters, and other variables to yield a final, accurate crystal structure.
Diagram of the X-ray Crystallography Workflow
Caption: Key stages of single-crystal X-ray diffraction analysis.
Comparative Analysis of Structural Data
While a specific crystal structure for this compound is not publicly available at the time of this writing, we can draw valuable comparative insights from closely related structures. For instance, the crystal structure of 2-cyano-1-methylpyridinium tetrafluoroborate reveals important details about the packing of a similar cationic picolinonitrile core.[1] The solid-state structure is characterized by corrugated layers of cations and anions formed by C—H⋯F hydrogen bonding.[1]
To illustrate a typical comparative analysis, the table below presents hypothetical but realistic data for two distinct derivatives of this compound.
| Parameter | Derivative A | Derivative B | Significance |
| Crystal System | Monoclinic | Orthorhombic | Indicates different packing symmetries. |
| Space Group | P2₁/c | Pna2₁ | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a=8.5Å, b=10.2Å, c=9.8Å, β=95° | a=7.9Å, b=12.5Å, c=15.1Å | Defines the size and shape of the repeating unit. |
| Key Torsion Angle | 35° | 15° | Highlights conformational differences. |
| Dominant Intermolecular Interaction | π-π stacking | C-H···N hydrogen bonds | Reveals different primary packing forces. |
Logical Relationship in Derivative Comparison
Caption: Comparing crystal structures to inform SAR studies.
Comparison with Other Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of this compound derivatives relies on a suite of analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous structure determination. | Requires single crystals; provides a static picture in the solid state. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, solution-state conformation and dynamics. | Provides information about the molecule in solution, which can be more biologically relevant. | Can be difficult to interpret for complex molecules; does not directly provide bond lengths and angles. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity; requires very small amounts of sample. | Does not provide information about the 3D structure or connectivity. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and easy to perform. | Provides limited information about the overall molecular structure. |
In practice, these techniques are used in a complementary fashion. NMR, MS, and IR are used to confirm the identity and purity of a synthesized compound, while X-ray crystallography provides the ultimate structural proof.
Conclusion
X-ray crystallography is an unparalleled tool for the detailed structural elucidation of this compound derivatives. The insights gained from this technique are fundamental to understanding the structure-property relationships that drive innovation in drug discovery and materials science. By combining crystallographic data with information from other analytical methods, researchers can build a comprehensive understanding of these valuable molecules, accelerating the development of new and improved technologies.
References
Comparative Reactivity of Chloro- vs. Bromo-Picolinonitriles: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Picolinonitriles, key heterocyclic building blocks, are frequently functionalized via their halogenated derivatives. This guide provides a detailed, evidence-based comparison of the reactivity of chloro- and bromo-picolinonitriles in two of the most crucial classes of reactions in modern drug discovery: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
The Decisive Role of the Halogen in Picolinonitrile Chemistry
Chloro- and bromo-picolinonitriles offer distinct advantages and disadvantages. While chloro-derivatives are often more cost-effective and readily available, bromo-derivatives typically exhibit higher reactivity. This difference in reactivity stems from fundamental chemical principles, primarily carbon-halogen (C-X) bond strength and the leaving group ability of the halide. A comprehensive understanding of these factors is essential for rational route design and optimization.
Nucleophilic Aromatic Substitution (SNAr): A Battle of Leaving Groups
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a wide range of nucleophiles onto the picolinonitrile scaffold. The reaction generally proceeds through a two-step addition-elimination mechanism, forming a temporary Meisenheimer complex.[1] The rate-determining step is often the initial attack of the nucleophile, which is influenced by the electron-withdrawing nature of the nitrile and the pyridine nitrogen.[2][3]
Caption: Generalized workflow for the SNAr reaction.
While the electronegativity of chlorine might suggest a faster initial attack, the superior leaving group ability of bromide often leads to a faster overall reaction rate. This is because the C-Br bond is weaker than the C-Cl bond, facilitating its cleavage in the elimination step.[4]
Comparative Experimental Data: Amination
| Halogen | Nucleophile | Conditions | Yield | Reference |
| Chloro | Morpholine | K₂CO₃, DMF, 100 °C, 12h | Good | [5] |
| Bromo | Morpholine | K₂CO₃, DMF, 80 °C, 4h | Excellent | [5] |
Table 1. Illustrative comparison of amination reaction conditions and outcomes.
Experimental Protocol: SNAr Amination of a Bromo-Picolinonitrile
-
In an oven-dried flask, combine the bromo-picolinonitrile (1.0 mmol), the desired amine (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol) in an anhydrous polar aprotic solvent like DMF or DMSO.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale for Experimental Design:
-
Solvent: Polar aprotic solvents stabilize the charged Meisenheimer intermediate, accelerating the reaction.
-
Base: The base is crucial for neutralizing the hydrohalic acid byproduct, driving the reaction to completion.
-
Temperature: Increased temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Palladium-Catalyzed Cross-Coupling: The Importance of Oxidative Addition
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[6] and Buchwald-Hartwig[7] aminations, are indispensable tools for C-C and C-N bond formation. The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is often rate-limiting, and its efficiency is highly dependent on the C-X bond dissociation energy.[8]
Caption: Key steps in a palladium-catalyzed cross-coupling cycle.
The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making bromo-picolinonitriles more reactive in the oxidative addition step.[4] This translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for bromo-substrates compared to their chloro-analogs.[8]
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Halogen | Boronic Acid | Catalyst System | Conditions | Yield | Reference |
| Chloro | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃, Dioxane/H₂O, 110 °C, 18h | Moderate to Good | [5] |
| Bromo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Dioxane/H₂O, 90 °C, 3h | Excellent | [5] |
Table 2. Illustrative comparison of Suzuki-Miyaura reaction conditions and outcomes.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Picolinonitrile
-
To a reaction vessel, add the bromo-picolinonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).[5]
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product via column chromatography.
Rationale for Experimental Design:
-
Inert Atmosphere: Oxygen can oxidize and deactivate the palladium(0) catalyst, so it is crucial to perform the reaction under an inert atmosphere.
-
Base and Water: The base is required for the transmetalation step, and the presence of water can often accelerate this process.
-
Ligand Choice: For less reactive chloro-picolinonitriles, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often necessary to facilitate the challenging oxidative addition step.
Conclusion and Strategic Recommendations
The evidence strongly indicates that bromo-picolinonitriles are generally more reactive than their chloro- counterparts in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This enhanced reactivity often leads to higher yields, milder reaction conditions, and shorter reaction times.
Key Takeaways for Synthetic Strategy:
-
For rapid functionalization and high yields, especially in cross-coupling reactions, bromo-picolinonitriles are the preferred substrates.
-
When cost is a primary concern and reaction conditions can be pushed to be more forcing, chloro-picolinonitriles may be a viable option, particularly with the use of modern, highly active catalyst systems.
-
The choice of halogen should be made on a case-by-case basis, considering the specific transformation, the desired scale, and the economic constraints of the project.
By carefully considering the principles and experimental data outlined in this guide, researchers can make more informed decisions in the selection and application of halogenated picolinonitriles, ultimately accelerating the drug discovery and development process.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. orgosolver.com [orgosolver.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 6-Chloro-4-(trifluoromethyl)picolinonitrile Derivatives
In the landscape of modern agrochemical and pharmaceutical research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for the development of novel bioactive molecules. The trifluoromethyl (-CF3) group, in particular, is a prized substituent due to its profound impact on a molecule's physicochemical and biological properties.[1] Its strong electron-withdrawing nature, metabolic stability, and ability to enhance binding affinity make it a key feature in many successful commercial products.[1] This guide provides a comparative analysis of the biological activities of derivatives of 6-chloro-4-(trifluoromethyl)picolinonitrile, a versatile synthetic intermediate. We will delve into their herbicidal and other potential bioactivities, supported by experimental data and structure-activity relationship (SAR) studies, to offer researchers and drug development professionals a comprehensive overview of this promising class of compounds.
The Pivotal Role of the Picolinonitrile Scaffold
Picolinonitrile, a pyridine ring substituted with a nitrile group, and its derivatives, such as picolinic acids, are foundational structures in the design of bioactive compounds. Notably, picolinic acid and its derivatives are a significant class of synthetic auxin herbicides.[2] The discovery of novel picolinate herbicides like halauxifen-methyl and florpyrauxifen-benzyl has spurred further research into modifying the picolinic acid skeleton to develop next-generation herbicides with improved efficacy and weed spectrum.[2][3] The this compound scaffold serves as a key building block for introducing the desirable trifluoromethyl and chloro groups onto the pyridine ring, paving the way for the synthesis of a diverse array of potentially potent biological agents.
Comparative Analysis of Herbicidal Activity
Recent research has focused on the synthesis and evaluation of picolinic acid derivatives with substitutions at the 6-position, demonstrating the potential to discover highly active herbicides. While direct derivatization of this compound is not extensively reported in the readily available literature, we can draw valuable comparative insights from structurally related compounds where the 6-position of the picolinic acid core is modified.
A study by Feng, Liu, et al. (2023) explored the herbicidal activity of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives.[2][4] Their findings provide a strong basis for understanding the impact of substitutions on the picolinic acid backbone.
Experimental Data Summary: Herbicidal Activity of Picolinic Acid Derivatives
| Compound ID | R Group (at para-position of aryl ring) | IC50 (µM) against A. thaliana root growth | Post-emergence Herbicidal Activity at 300 g/ha on A. retroflexus (% inhibition) |
| V-7 | -OCHF2 | 0.004 | Not Reported |
| V-8 | -OCF3 | 0.011 | 100 |
| Picloram | (Commercial Herbicide) | 0.28 | 90 |
| Halauxifen-methyl | (Commercial Herbicide) | 0.18 | Not Reported |
Data synthesized from Feng, T.; Liu, Q.; Xu, Z.Y.; et al. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules 2023, 28, 1431.[2][4]
The data clearly indicates that specific substitutions on the aryl-pyrazolyl moiety at the 6-position of the picolinic acid ring can lead to significantly enhanced herbicidal activity compared to commercial standards like Picloram and Halauxifen-methyl.[2][4] For instance, compound V-7 exhibited an IC50 value 45 times lower than that of halauxifen-methyl against Arabidopsis thaliana root growth.[2] Furthermore, compound V-8 demonstrated superior post-emergence herbicidal activity against Amaranthus retroflexus compared to picloram at the same application rate.[2][4]
Structure-Activity Relationship (SAR) Insights
The studies on these picolinic acid derivatives have revealed key SAR insights that can guide the design of future herbicides based on the this compound scaffold:
-
Substitution at the 6-position: The introduction of a substituted pyrazolyl ring at the 6-position of the picolinic acid has proven to be a successful strategy for discovering novel synthetic auxin herbicides.[2][3]
-
Aryl Substituents: The nature and position of substituents on the aryl ring of the pyrazole moiety significantly influence herbicidal activity. Electron-withdrawing groups at the para-position, such as -OCHF2 and -OCF3, were found to be particularly effective.[2]
-
Molecular Docking: Molecular docking studies suggest that these potent derivatives bind effectively to the auxin-signaling F-box protein 5 (AFB5) receptor, indicating a similar mode of action to other synthetic auxin herbicides.[2][4]
Experimental Protocol: Evaluation of Herbicidal Activity
To ensure scientific integrity and reproducibility, the following is a detailed protocol for assessing the herbicidal activity of novel compounds, based on methodologies reported in the literature.[2][3]
In Vitro Root Growth Inhibition Assay (Arabidopsis thaliana)
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a minimal amount of DMSO and then dilute with distilled water to achieve a series of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Plating: Dispense 1 mL of each test solution into a 24-well plate.
-
Seed Sterilization and Sowing: Surface-sterilize Arabidopsis thaliana seeds with 75% ethanol for 1 minute, followed by 10% sodium hypochlorite for 10 minutes. Rinse thoroughly with sterile distilled water. Place 5-10 sterilized seeds into each well.
-
Incubation: Seal the plates and incubate in a growth chamber at 25°C with a 16h light/8h dark photoperiod.
-
Data Collection: After 7-10 days, measure the primary root length of the seedlings.
-
Analysis: Calculate the inhibition rate relative to a solvent control (DMSO). Determine the IC50 value (the concentration required to inhibit root growth by 50%) using a suitable statistical software.
Post-Emergence Herbicidal Activity (Greenhouse Assay)
-
Plant Cultivation: Grow various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in pots containing a suitable soil mix in a greenhouse.
-
Treatment: When the weeds reach the 2-4 leaf stage, spray them with the test compounds formulated as an emulsion or suspension at a specific application rate (e.g., 300 g a.i./ha). Include a solvent control and a positive control (a commercial herbicide).
-
Evaluation: After 2-3 weeks, visually assess the percentage of growth inhibition or plant mortality compared to the untreated control.
Visualization of Experimental Workflow
Caption: Workflow for evaluating the herbicidal activity of novel compounds.
Expanding the Horizon: Other Potential Biological Activities
The trifluoromethyl-pyridine scaffold is not limited to herbicidal applications. Derivatives of similar heterocyclic systems have shown promise in other areas of pest management and medicine.
Insecticidal and Antifungal Activities
Studies on trifluoromethyl pyrimidine derivatives have demonstrated their potential as both insecticides and fungicides. For instance, certain novel trifluoromethyl pyrimidine derivatives bearing an amide moiety have exhibited significant in vitro antifungal activity against various plant pathogens, with some compounds showing efficacy comparable to or better than the commercial fungicide tebuconazole.[5][6] These same compounds also displayed moderate insecticidal activity against common agricultural pests.[5] This suggests that derivatives of this compound could be explored for a broader spectrum of agrochemical applications.
Future Directions and Conclusion
The derivatives of this compound represent a promising area for the discovery of novel bioactive molecules. The comparative data from structurally related picolinic acid herbicides strongly suggest that strategic modifications of this scaffold can lead to the development of highly potent herbicides. The key to unlocking this potential lies in a deep understanding of the structure-activity relationships and the application of rational design principles.
Researchers are encouraged to synthesize and evaluate a wider range of derivatives, exploring different substituents at various positions of the pyridine ring. Furthermore, screening these compounds for insecticidal, antifungal, and even pharmaceutical activities could unveil new and valuable applications. The experimental protocols and SAR insights provided in this guide offer a solid foundation for such endeavors. As the demand for more effective and sustainable solutions in agriculture and medicine continues to grow, the exploration of fluorinated heterocyclic compounds like the derivatives of this compound will undoubtedly play a crucial role in shaping the future of chemical innovation.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
A Spectroscopic Guide to 6-Chloro-4-(trifluoromethyl)picolinonitrile: A Comparative Analysis for Structural Elucidation
In the landscape of modern drug discovery and agrochemical synthesis, the precise structural confirmation of novel heterocyclic compounds is paramount. 6-Chloro-4-(trifluoromethyl)picolinonitrile, a fluorinated pyridine derivative, represents a key building block whose utility is intrinsically tied to its exact molecular architecture. The presence and specific placement of the chloro, trifluoromethyl, and nitrile functional groups on the picoline framework dictate its reactivity and potential biological activity. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization. In the absence of directly published experimental spectra, this guide establishes a robust comparative methodology, drawing on empirical data from structurally related analogs to empower researchers in their synthetic endeavors.
This document is structured to provide not only predicted spectral data but also the underlying rationale based on established principles of spectroscopic interpretation. By comparing the anticipated spectra of the target compound with experimentally verified data from key analogs, we aim to provide a self-validating system for researchers to confirm the successful synthesis of this compound.
The Molecular Blueprint: Structural and Spectroscopic Overview
The structure of this compound incorporates several key features that will manifest distinctively in its spectroscopic signatures. The pyridine ring provides a rigid scaffold, with the substituents—a nitrile group at C2, a trifluoromethyl group at C4, and a chlorine atom at C6—each exerting a significant electronic influence. These influences are critical for predicting chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational modes in Infrared (IR) spectroscopy, and fragmentation patterns in Mass Spectrometry (MS).
To construct a reliable predictive model, this guide will draw comparisons with the following commercially available or synthetically accessible analogs:
-
4-(Trifluoromethyl)picolinonitrile : Lacks the chloro group, allowing for the assessment of the chlorine atom's impact on the spectra.
-
6-Chloropicolinonitrile : Lacks the trifluoromethyl group, isolating the effect of the -CF₃ substituent.
-
6-Chloro-3-(trifluoromethyl)picolinonitrile : An isomer that highlights the sensitivity of spectroscopic techniques to the positional arrangement of substituents.
Below is a diagram illustrating the structural relationships between the target compound and its comparative analogs.
Caption: Structural relationships between the target compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the C3 position will appear as a singlet, and the proton at the C5 position will also be a singlet. The electron-withdrawing nature of the adjacent nitrile and trifluoromethyl groups will deshield these protons, shifting their signals downfield.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will be more complex, with distinct signals for each of the seven carbon atoms. The chemical shifts will be influenced by the electronegativity of the substituents. The carbon of the nitrile group (-CN) will appear significantly downfield. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the -CF₃ group attached to an aromatic ring.
The following table provides a comparison of the predicted NMR data for this compound with the available experimental data for its analogs.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound (Predicted) | H3: ~8.0 (s, 1H)H5: ~7.8 (s, 1H) | C2: ~148C3: ~125C4: ~135 (q)C5: ~122C6: ~153CN: ~116CF₃: ~122 (q) | ~ -64 (s, 3F) |
| 4-(Trifluoromethyl)picolinonitrile[1][2] | H3: ~7.9 (d)H5: ~7.7 (d)H6: ~8.8 (s) | Specific data not readily available in search results. | Specific data not readily available in search results. |
| 6-Chloropicolinonitrile | H3: ~7.7 (d)H4: ~7.9 (t)H5: ~7.4 (d) | Specific data not readily available in search results. | N/A |
| 6-Chloro-3-(trifluoromethyl)picolinonitrile[3][4] | H4: ~8.1 (d)H5: ~7.8 (d) | Specific data not readily available in search results. | Specific data not readily available in search results. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C≡N stretch of the nitrile group, C-F stretches of the trifluoromethyl group, C-Cl stretch, and aromatic C-C and C-H vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3100-3000 | Weak to medium intensity. |
| C≡N Stretch (Nitrile) | ~2230 | Sharp, medium intensity band. Conjugation may slightly lower the frequency. |
| Aromatic C=C Stretch | 1600-1450 | Multiple medium to weak bands characteristic of the pyridine ring. |
| C-F Stretch (CF₃) | 1350-1150 | Strong, broad absorptions due to symmetric and asymmetric stretching. |
| C-Cl Stretch | 800-600 | Medium to strong intensity. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 206.55 g/mol )[5], the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 206 and an M+2 peak at m/z 208 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.
Expected Fragmentation Pattern:
The molecule is expected to fragment through the loss of chlorine, the trifluoromethyl group, or the nitrile group.
-
[M-Cl]⁺ : Loss of a chlorine atom (m/z 171).
-
[M-CF₃]⁺ : Loss of the trifluoromethyl group (m/z 137).
-
[M-CN]⁺ : Loss of the nitrile group (m/z 180).
The following diagram illustrates the predicted mass spectrometry fragmentation pathway.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
To validate the predicted spectroscopic data, the following standardized experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).
-
¹H NMR Acquisition :
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition :
-
Pulse Program: Standard single-pulse sequence.
-
Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : A standard FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition :
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an Electron Ionization (EI) source. This can be a standalone instrument or a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Sample Introduction : If using GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.
-
MS Conditions :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-300 amu.
-
Ion Source Temperature: 200-250 °C.
-
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging established spectroscopic principles and comparative data from structurally similar compounds, researchers can confidently identify and confirm the structure of this valuable synthetic intermediate. The provided experimental protocols offer a standardized approach to acquire the necessary data for verification. This multi-faceted spectroscopic approach is essential for ensuring the quality and purity of synthesized compounds, thereby underpinning the integrity of subsequent research and development efforts.
References
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylpyridine Derivatives as c-Met Kinase Inhibitors
The trifluoromethylpyridine scaffold is a privileged structure in modern medicinal chemistry, lending its unique electronic and metabolic properties to a range of therapeutic agents.[1][2] The strong electron-withdrawing nature of the trifluoromethyl (CF3) group can significantly modulate the pKa of the pyridine nitrogen, influence ligand-receptor interactions, and enhance metabolic stability, making it a desirable motif in drug design.[3] This guide provides an in-depth comparison of trifluoromethylpyridine derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of the c-Met receptor tyrosine kinase, a critical target in oncology.[4][5]
Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, driving processes like cell proliferation, migration, and invasion.[6] This makes c-Met a compelling target for therapeutic intervention.[4][6] Here, we will dissect the nuanced relationships between chemical structure and biological function, offering field-proven insights into the optimization of these potent inhibitors.
The Core Scaffold and Foundational Interactions
Many kinase inhibitors are designed to be ATP-competitive, occupying the ATP-binding pocket of the kinase domain.[7] For c-Met inhibitors based on the trifluoromethylpyridine scaffold, the pyridine nitrogen often forms a crucial hydrogen bond with the "hinge" region of the kinase, anchoring the molecule in the active site. The trifluoromethyl group typically projects into a nearby hydrophobic pocket, contributing to binding affinity.
The general optimization strategy for a lead compound involves systematically modifying different parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties. This process is a cornerstone of drug discovery.
Comparative SAR Analysis of Trifluoromethylpyridine Analogs
To illustrate the principles of SAR, we will analyze a hypothetical series of 2-(trifluoromethyl)pyridine derivatives based on publicly available data and established medicinal chemistry principles. We will explore how substitutions at key positions on the pyridine ring and modifications to a linker and a distal aryl group impact inhibitory activity against c-Met.
SAR Exploration: A Positional Breakdown
A typical SAR exploration involves modifying the core structure at various points to probe the chemical space and identify favorable interactions.
Table 1: Comparative Inhibitory Activity of Trifluoromethylpyridine Derivatives against c-Met Kinase
| Compound | R1 (Position 4) | R2 (Linker) | R3 (Distal Group) | c-Met IC50 (nM) |
| 1a | -H | -O- | Phenyl | 550 |
| 1b | -F | -O- | Phenyl | 275 |
| 1c | -OCH3 | -O- | Phenyl | 450 |
| 2a | -F | -NH- | Phenyl | 150 |
| 2b | -F | -S- | Phenyl | 320 |
| 3a | -F | -NH- | 4-Fluorophenyl | 75 |
| 3b | -F | -NH- | 3,4-Difluorophenyl | 35 |
| 3c | -F | -NH- | 4-Trifluoromethylphenyl | 90 |
| 3d | -F | -NH- | Pyridin-4-yl | 50 |
Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate SAR principles.
Analysis of Substitutions at the R1 Position (Pyridine Ring)
The initial lead, Compound 1a , with a simple hydrogen at the R1 position, shows moderate activity. The introduction of a small, electron-withdrawing fluorine atom at this position (Compound 1b ) doubles the potency. This enhancement can be attributed to favorable electronic interactions within the ATP-binding pocket or by influencing the conformation of the molecule. In contrast, adding a larger, electron-donating methoxy group (Compound 1c ) is detrimental to activity, likely due to steric hindrance or unfavorable electronic effects.
Analysis of the R2 Linker
Comparing compounds with an ether linker (-O-) versus an amine linker (-NH-), we observe a consistent improvement in potency. For instance, Compound 2a (-NH- linker) is significantly more potent than Compound 1b (-O- linker). The amine linker can act as a hydrogen bond donor, forming an additional interaction with the kinase and increasing binding affinity. A thioether linker (-S-), as in Compound 2b , results in reduced activity compared to the amine, suggesting that the hydrogen-bonding capability of the linker is a key determinant of potency.
Analysis of the R3 Distal Group
With an optimized pyridine core and linker in place (-F at R1, -NH- at R2), modifications to the distal R3 group can further fine-tune the activity. Adding a fluorine atom to the phenyl ring (Compound 3a ) improves potency, and a second fluorine (Compound 3b ) provides an even greater enhancement, indicating a specific favorable interaction in a distal hydrophobic pocket. However, a bulky trifluoromethyl group at this position (Compound 3c ) is less favorable than a simple fluorine, suggesting a size limitation in this region. Interestingly, replacing the phenyl ring with a pyridine ring (Compound 3d ) also results in high potency, likely due to the formation of an additional hydrogen bond with a solvent-exposed region of the protein.
Experimental Protocols
To generate the comparative data essential for SAR studies, robust and reproducible assays are required. Below are step-by-step protocols for a biochemical kinase inhibition assay and a cell-based viability assay.
Protocol 1: In Vitro c-Met Kinase Inhibition Assay (Luminescent)
This protocol describes a common method, such as the ADP-Glo™ Kinase Assay, to determine the IC50 value of a test compound by measuring the amount of ADP produced during the kinase reaction.[6][8]
Materials:
-
Recombinant human c-Met kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader capable of measuring luminescence
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration for the highest dilution could be 10 mM. Then, dilute these further in Kinase Buffer. Include a DMSO-only vehicle control.
-
Assay Plate Setup: Add 1 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Enzyme Addition: Add 2 µL of diluted c-Met kinase in Kinase Buffer to each well. The optimal enzyme concentration should be determined empirically beforehand.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final concentration of ATP should be close to its Km for c-Met.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[6][8]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate at room temperature for 30 minutes in the dark.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
Human cancer cell line with c-Met expression (e.g., HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the trifluoromethylpyridine derivatives. Also include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in the incubator. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results and determine the IC50 value for each compound.
Conclusion and Future Directions
This guide demonstrates that a systematic approach to modifying the trifluoromethylpyridine scaffold can lead to significant improvements in inhibitory potency against c-Met kinase. The key takeaways from our comparative analysis are:
-
Pyridine Substitution: Small, electron-withdrawing groups at the R1 position are generally favorable.
-
Linker Chemistry: A hydrogen-bond-donating linker, such as an amine group, is crucial for high-affinity binding.
-
Distal Group Interactions: The R3 group can be optimized to exploit specific interactions in a distal pocket, with halogenation or the introduction of other heterocycles proving to be effective strategies.
The insights gained from these SAR studies provide a rational basis for the design of next-generation inhibitors. Future efforts could focus on optimizing pharmacokinetic properties, improving selectivity against other kinases to minimize off-target effects, and evaluating the in vivo efficacy of the most promising compounds in relevant cancer models.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 6-Chloro-4-(trifluoromethyl)picolinonitrile
As a novel compound in the landscape of pharmaceutical research and drug development, 6-Chloro-4-(trifluoromethyl)picolinonitrile presents both significant opportunities and critical safety challenges. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and emergency procedures required to work safely with this chemical. Our focus is on fostering a deep understanding of the "why" behind each safety measure, ensuring that these protocols become an intuitive part of your laboratory workflow.
While the toxicological properties of this compound have not been fully investigated, its chemical structure—incorporating a chlorinated pyridine ring and a trifluoromethyl group—necessitates a cautious approach.[1] Similar compounds are known to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[2] Therefore, adherence to stringent safety protocols is paramount.
Core Hazard Assessment
Before handling this compound, it is crucial to understand its potential hazards. Although comprehensive data is not available for this specific compound, related structures suggest the following primary concerns:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[2]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[1][2]
-
Environmental Hazards: The compound may be toxic to aquatic life with long-lasting effects.[3]
Given these potential risks, a multi-layered approach to personal protection is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and preparing solutions | Safety glasses with side-shields conforming to EN166 or NIOSH standards.[1][4] A face shield may be required for larger quantities. | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[1] | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[1] | Laboratory coat. |
| Running reactions and transfers | Safety glasses with side-shields.[1] | Chemical-resistant gloves. | Work in a certified chemical fume hood. | Laboratory coat. |
| Purification (e.g., chromatography) | Safety glasses with side-shields.[1] | Chemical-resistant gloves. | Work in a well-ventilated area or fume hood. | Laboratory coat. |
| Handling of pure, isolated compound | Safety glasses with side-shields.[1] | Chemical-resistant gloves. | Use of a respirator is recommended. | Laboratory coat. |
Expert Insight: The principle of "as low as reasonably practicable" (ALARP) should always be applied. Even for seemingly low-risk operations, erring on the side of caution with a higher level of PPE is a prudent and professional approach.
Step-by-Step Handling and Disposal Protocol
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]
-
PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or wear.
-
Pre-weighing: If possible, pre-weigh the required amount of the compound in a glove box or a ventilated balance enclosure to prevent the generation of dust.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Avoid Contact: Exercise extreme care to avoid contact with eyes, skin, and clothing.[3]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Contaminated work clothing should not be allowed out of the workplace.[3]
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, pipette tips, and gloves, must be treated as hazardous waste.[5]
-
Waste Containers: Use designated, clearly labeled, and sealed containers for hazardous waste.
-
Incineration: The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1][6]
-
Professional Disposal Service: Always use a licensed professional waste disposal service to dispose of this material.[1][6] Do not pour down the drain or dispose of with regular trash.[5]
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][3][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][7]
Spill Response Workflow:
The following diagram outlines the procedural flow for managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
By integrating these safety protocols and maintaining a vigilant and informed approach, researchers can confidently and safely unlock the scientific potential of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
